A Technical Guide to Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals Abstract Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate, a key heterocyclic building block, holds significant potential in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate, a key heterocyclic building block, holds significant potential in medicinal chemistry and drug discovery. Its unique structural motif, combining a piperidine ring with an imidazole moiety, makes it a valuable intermediate for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and detailed analytical methodologies for this compound. By synthesizing established chemical principles with practical, field-proven insights, this document serves as a vital resource for researchers engaged in the synthesis and application of this and related molecules.
Introduction: The Significance of Imidazolylpiperidines in Drug Discovery
The fusion of piperidine and imidazole rings in a single molecular entity gives rise to a scaffold with significant pharmacological potential. The piperidine moiety is a common feature in many approved drugs, valued for its ability to confer desirable pharmacokinetic properties. The imidazole ring, a crucial component of the essential amino acid histidine, is a versatile pharmacophore known to interact with a wide range of biological targets. The combination of these two heterocycles in Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate creates a molecule with a rich chemical space to explore for the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a convenient handle for further synthetic transformations, allowing for the facile introduction of diverse functionalities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing everything from reaction conditions to formulation. Due to a lack of extensive published experimental data for Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate, this section presents a combination of known identifiers and computationally predicted properties.
Predicted: Soluble in polar organic solvents such as methanol, ethanol, and DMSO.
N/A
Predicted logP
1.8 ± 0.4
N/A
Predicted pKa
12.0 ± 0.4 (most acidic), 6.5 ± 0.5 (most basic)
N/A
Synthesis and Mechanistic Insights
The synthesis of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate can be logically approached through the construction of the imidazole ring onto a pre-functionalized piperidine scaffold. A plausible and efficient synthetic strategy is a variation of the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound (or its equivalent), an aldehyde, and ammonia.
Proposed Synthetic Pathway
The proposed synthesis starts from commercially available N-Boc-3-piperidone.
Caption: Proposed synthetic pathway for Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate.
Detailed Experimental Protocol
Materials:
N-Boc-3-piperidone
Glyoxal (40% solution in water)
Ammonium acetate (NH4OAc)
Glacial acetic acid
Ethyl acetate (EtOAc)
Saturated sodium bicarbonate solution (NaHCO3)
Brine
Anhydrous magnesium sulfate (MgSO4)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-Boc-3-piperidone (1 equivalent), ammonium acetate (3-5 equivalents), and glacial acetic acid.
Addition of Reagents: While stirring, slowly add glyoxal (1.1 equivalents) to the reaction mixture.
Reflux: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
Neutralization and Extraction: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the product with ethyl acetate (3 x volume of aqueous layer).
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate.
Causality Behind Experimental Choices
Choice of Reagents: The use of glyoxal as the 1,2-dicarbonyl equivalent and ammonium acetate as the source of ammonia is a well-established and cost-effective method for imidazole synthesis.[3][4]
Solvent and Catalyst: Glacial acetic acid serves as both the solvent and a catalyst, providing the acidic environment necessary for the condensation reactions to proceed efficiently.
Work-up Procedure: The neutralization step is crucial to remove the acetic acid and to ensure the product is in its free base form for efficient extraction into an organic solvent. The subsequent washing and drying steps are standard procedures to remove aqueous and inorganic impurities.
Purification: Flash column chromatography is the preferred method for purifying the final compound due to its efficiency in separating the product from unreacted starting materials and by-products.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of N-Boc protected compounds.[5][6] A reverse-phase HPLC method is recommended for routine purity analysis.
Proposed HPLC Method:
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm.
Injection Volume: 10 µL.
Temperature: 25 °C.
Caption: A typical workflow for purity analysis by HPLC.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the imidazole protons, the piperidine ring protons, and the tert-butyl group. The ¹³C NMR will confirm the presence of all carbon atoms in their respective chemical environments.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 252.17.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretch of the imidazole, the C=O stretch of the carbamate, and the C-N stretches.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoid inhalation of dust and contact with skin and eyes.
In case of contact, wash the affected area thoroughly with water.
Conclusion
Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate is a valuable building block with significant potential for the synthesis of novel, biologically active molecules. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a detailed and plausible synthetic protocol, and robust analytical methods for its characterization. The presented information is intended to empower researchers to confidently synthesize, purify, and utilize this compound in their drug discovery and development endeavors, fostering innovation in medicinal chemistry.
References
Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. ACS Publications. Available at: [Link]
An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene. Organic Chemistry Portal. Available at: [Link]
Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]
tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate, min 97%, 100 mg. CP Lab Safety. Available at: [Link]
An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate
Executive Summary This technical guide provides a comprehensive analysis of the molecular weight and solubility profile of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate, a heterocyclic building block of signifi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of the molecular weight and solubility profile of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate, a heterocyclic building block of significant interest in contemporary drug discovery and development. While experimental solubility data for this specific molecule is not extensively published, this document synthesizes its known chemical properties with established principles of medicinal chemistry to provide a robust predictive assessment of its solubility. Furthermore, we present a detailed, field-proven experimental protocol for the definitive determination of its thermodynamic solubility, empowering researchers to generate precise data tailored to their specific formulation and development needs. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the evaluation and application of novel chemical entities.
Chemical Identity and Molecular Properties
Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine ring, a common scaffold in medicinal chemistry, protected with a tert-butoxycarbonyl (Boc) group, and substituted with an imidazole moiety. The Boc group provides a lipophilic character and serves as a protecting group for the piperidine nitrogen, while the imidazole ring introduces a polar, aromatic, and potentially ionizable functional group. These structural features are critical determinants of the molecule's physicochemical behavior.
Predicted Physicochemical Properties and Solubility Profile
The solubility of a compound is a critical attribute that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its utility in various experimental assays. In the absence of direct experimental data, we can leverage computational models and an understanding of the molecule's structural components to predict its solubility behavior.
Calculated Property
Value
Significance for Solubility
Source
Topological Polar Surface Area (TPSA)
58.22 Ų
This value suggests moderate cell permeability. TPSA is a key indicator of a molecule's ability to form hydrogen bonds.
This positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones, suggesting limited aqueous solubility.
Based on the principle of "like dissolves like" and the calculated physicochemical properties, we can infer the following solubility profile:
Aqueous Solubility: The LogP of 2.52 suggests that the compound is likely to have low solubility in aqueous media such as water and phosphate-buffered saline (PBS). The presence of the polar imidazole ring may provide some aqueous solubility, but the lipophilic tert-butyl and piperidine core are expected to dominate.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The molecule is expected to exhibit good solubility in these solvents. The polarity of these solvents can interact favorably with the imidazole and carboxylate moieties, while their aprotic nature accommodates the lipophilic parts of the molecule. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of such compounds for biological screening.[4]
Polar Protic Solvents (e.g., Ethanol, Methanol):Moderate to good solubility is anticipated in these solvents. The ability of ethanol and methanol to engage in hydrogen bonding with the imidazole ring and the carbonyl group of the Boc-protecting group should facilitate dissolution.
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the presence of polar functional groups, the compound is expected to have poor solubility in non-polar solvents.
Experimental Protocol for Quantitative Solubility Determination
To obtain definitive solubility data, an experimental approach is necessary. The "shake-flask" method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound and is highly recommended for its accuracy and reliability.[5][6]
Objective: To determine the equilibrium solubility of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate in a panel of relevant solvents at a controlled temperature.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Methodology:
Preparation of Standard Solutions for HPLC Calibration:
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
Analyze the calibration standards by HPLC to generate a calibration curve of peak area versus concentration.
Sample Preparation (Shake-Flask Method):
Add an excess amount of the solid compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
Add a known volume of each test solvent to the respective vials.
Equilibration:
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
Phase Separation:
After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to allow the undissolved solid to settle.
To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.
Carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent particulate matter from interfering with the analysis.
Analysis by HPLC:
Dilute the filtered saturated solutions with a suitable mobile phase to bring the concentration within the range of the HPLC calibration curve.
Inject the diluted samples into the HPLC system and record the peak areas.
Using the previously generated calibration curve, determine the concentration of the compound in the diluted samples.
Back-calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.
Conclusion
Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate possesses a molecular weight of 251.32 g/mol and a chemical structure that suggests a nuanced solubility profile. While its lipophilic character, indicated by a calculated LogP of 2.52, points towards limited aqueous solubility, it is expected to be readily soluble in polar aprotic solvents like DMSO. For definitive characterization, the detailed shake-flask protocol provided in this guide offers a robust framework for generating high-quality, quantitative solubility data. Such experimentally determined parameters are indispensable for the informed progression of this compound in drug discovery and development pipelines, enabling rational formulation design and reliable interpretation of biological data.
References
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
CP Lab Safety. tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate, min 97%, 100 mg. [Link]
PMC. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. [Link]
Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
Advanced ¹H and ¹³C NMR Spectral Analysis of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate
Executive Summary Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate (C₁₃H₂₁N₃O₂) is a highly versatile heterocyclic building block widely utilized in structure-based drug design. Structurally, it comprises a flexib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate (C₁₃H₂₁N₃O₂) is a highly versatile heterocyclic building block widely utilized in structure-based drug design. Structurally, it comprises a flexible piperidine ring, a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, and a 1H-imidazol-2-yl moiety at the C3 position.
For the analytical chemist and drug development professional, the Nuclear Magnetic Resonance (NMR) characterization of this molecule presents specific challenges. The molecule exhibits complex conformational dynamics—specifically, restricted rotation around the carbamate bond and rapid annular tautomerization within the imidazole ring. This whitepaper provides an in-depth, self-validating guide to the ¹H and ¹³C NMR spectral analysis of this compound, detailing the causality behind experimental observations and establishing robust protocols for structural elucidation.
Mechanistic Foundations of Spectral Behavior
To accurately interpret the NMR spectra of this compound, one must first understand the physical chemistry driving its behavior in solution. Analyzing this molecule is not merely an exercise in peak assignment; it requires diagnosing the time-scale of molecular motions relative to the NMR acquisition time.
Carbamate Rotamerism (Boc-Piperidine Dynamics)
The N-Boc group is not a static substituent. The lone pair of electrons on the piperidine nitrogen (N1) delocalizes into the adjacent carbonyl group, imparting partial double-bond character to the N–C(O) bond. This restricts free rotation, leading to the formation of syn and anti rotamers[1]. At room temperature, the rate of exchange between these rotamers is often comparable to the NMR timescale.
Causality: Because the molecule transitions between two distinct magnetic environments during the acquisition period, the signals for the protons and carbons adjacent to the nitrogen (C2 and C6) undergo dynamic line broadening, and in some cases, peak duplication[2].
Annular Tautomerism (Imidazole Dynamics)
The 1H-imidazol-2-yl group undergoes rapid intermolecular and intramolecular proton exchange between the N1 and N3 atoms.
Causality: At room temperature in standard solvents (e.g., CDCl₃ or DMSO-d₆), this tautomerization is extremely fast on the NMR timescale. Consequently, the NMR instrument detects a time-averaged structural environment. The chemically distinct C4 and C5 positions (and their attached protons) are rendered magnetically equivalent, appearing as a single, often broadened, resonance rather than two distinct signals[3].
Figure 1: Conformational and tautomeric exchange pathways affecting NMR spectra.
Spectral Assignments & Data Interpretation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts based on empirical data of structurally related imidazole derivatives and Boc-protected piperidines[3],[1].
tert-butyl methyl carbons. Often overlaps with piperidine C5.
Piperidine C3
38.5
CH
Methine carbon attached to the aromatic system.
Piperidine C2, C6
44.0, 48.5
CH₂
Diagnostic feature: May appear as low-intensity, broadened peaks or split into minor/major rotamer sets depending on exact temperature.
Boc C-q
79.5
C
Quaternary carbon of the tert-butyl group.
Imidazole C4, C5
118.0
CH
Aromatic carbons. Time-averaged into a single resonance due to tautomerization.
Imidazole C2
149.0
C
Quaternary aromatic carbon attached to the piperidine ring.
Boc C=O
154.5
C
Carbamate carbonyl. Highly deshielded.
Self-Validating Experimental Protocols
To ensure scientific integrity, NMR acquisition must be treated as a self-validating system. The protocol below incorporates internal checks to differentiate between instrumental artifacts (e.g., poor shimming) and genuine molecular dynamics (e.g., rotamerism).
Step 1: Sample Preparation & Internal Referencing
Solvent Selection: Weigh 15–20 mg of the compound for ¹H NMR (or 50–100 mg for ¹³C NMR). Dissolve completely in 0.6 mL of CDCl₃. If solubility is poor or if studying the NH proton is critical, use DMSO-d₆.
Self-Validation Check: The TMS peak serves as your internal control. If the TMS peak is perfectly sharp (line width at half height < 1 Hz), but the piperidine C2/C6 peaks remain broad, you have definitively proven that the broadening is due to conformational dynamics, not poor magnetic field homogeneity.
Step 2: 1D NMR Acquisition
¹H NMR: Acquire at ≥ 400 MHz. Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the Boc methyl protons for accurate integration.
¹³C NMR: Acquire utilizing broadband proton decoupling (e.g., WALTZ-16). Set D1 to 2–3 seconds. Note: The quaternary carbons (Boc C-q, Imidazole C2, Boc C=O) will have lower intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer T₁ relaxation times.
Step 3: Variable Temperature (VT) NMR (The Coalescence Test)
If the piperidine ring protons (H2, H6) appear as indistinguishable broad humps, standard room-temperature NMR is insufficient for publication-quality structural validation.
Switch the solvent to DMSO-d₆ (boiling point 189 °C).
Acquire serial ¹H NMR spectra at 298 K, 323 K, 343 K, and 363 K.
Causality: As thermal energy increases, the rate of N-C(O) bond rotation surpasses the NMR timescale (passing the coalescence temperature). The previously broad rotameric signals will sharpen into clear, easily integrable multiplets[1].
Step 4: Orthogonal Validation via H/D Exchange
To confirm the assignment of the imidazole NH proton (typically around 11.0 ppm), add 1-2 drops of D₂O to the NMR tube.
Shake vigorously and re-acquire the ¹H spectrum.
Validation: The NH peak will disappear due to deuterium exchange, confirming its identity and differentiating it from any highly deshielded aromatic impurities.
Figure 2: Self-validating NMR workflow for conformationally dynamic molecules.
Conclusion
The structural elucidation of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate requires a robust understanding of its dynamic behavior in solution. By recognizing the spectral signatures of carbamate rotamerism and imidazole tautomerism, and by employing self-validating methodologies such as internal TMS line-shape analysis and Variable Temperature NMR, researchers can confidently and accurately assign the complex ¹H and ¹³C NMR spectra of this critical pharmacophore.
A Technical Guide to Pharmacophore Modeling of Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate Derivatives
This guide provides an in-depth, technically-focused exploration of pharmacophore modeling as applied to tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate derivatives. It is intended for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, technically-focused exploration of pharmacophore modeling as applied to tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate derivatives. It is intended for researchers, scientists, and drug development professionals who are looking to leverage computational methods for lead identification and optimization. This document will detail the rationale behind methodological choices, provide step-by-step protocols for key workflows, and ground all claims in verifiable, authoritative sources.
Introduction: The Rationale for Pharmacophore Modeling
In the realm of modern drug discovery, understanding the essential molecular features required for a ligand to interact with a specific biological target is paramount.[1][2] This is the core principle of a pharmacophore, which is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response."[3][4] Pharmacophore modeling serves as a powerful computational tool to distill these crucial features from a set of known active molecules, even in the absence of a high-resolution target structure (ligand-based modeling).[5][6] Alternatively, when a target structure is available, the key interaction points within the binding site can be directly mapped to generate a pharmacophore (structure-based modeling).[5][7]
The chemical scaffold of tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate presents a compelling case for pharmacophore-based analysis. The piperidine ring is a prevalent motif in pharmaceuticals, offering a versatile and synthetically accessible framework.[8] The imidazole group, a five-membered aromatic heterocycle containing two nitrogen atoms, is another key pharmacophoric element found in numerous bioactive compounds, often participating in hydrogen bonding and aromatic interactions.[9] The tert-butyl carbamate (Boc) protecting group also contributes to the molecule's steric and hydrophobic profile. By developing a pharmacophore model for this class of derivatives, we can effectively screen large compound libraries to identify novel chemotypes with a high probability of exhibiting the desired biological activity.[10][11]
This guide will focus on a ligand-based approach, a common scenario when a validated 3D structure of the biological target is unavailable. We will walk through the entire workflow, from data preparation to model validation and its application in virtual screening.
The Pharmacophore Modeling Workflow: A Self-Validating System
The robustness of a pharmacophore model is contingent on a meticulously executed and validated workflow. Each step is designed to build upon the previous one, creating a self-validating system that increases confidence in the final model's predictive power.
Foundational Step: Curating the Training and Test Sets
The quality of the input data directly dictates the quality of the resulting pharmacophore model. Therefore, the initial and most critical step is the careful compilation and curation of a training set of ligands.[4] This set should consist of structurally diverse molecules with known biological activity against the target of interest.
Experimental Protocol: Dataset Curation
Data Compilation: Assemble a dataset of tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate derivatives with experimentally determined biological activity data (e.g., IC50 or Ki values).
Structural Diversity: Ensure the training set encompasses a wide range of structural modifications to the core scaffold. This allows the model to capture a broader range of acceptable substitutions.
Activity Range: The training set should include molecules with a significant spread in biological activity, from highly active to moderately active. This helps in defining the features crucial for high-potency interactions.
Inclusion of Inactives (Decoys): A set of inactive compounds, structurally similar to the actives but lacking biological activity, is crucial for model validation.[12] These "decoys" help to ensure the model's specificity.
Test Set Segregation: A portion of the active and inactive compounds should be set aside as an external test set. This set is not used in model generation and serves as an unbiased measure of the model's predictive performance.[5][13]
Generating and Aligning Conformers
Small molecules are not static entities; they exist as an ensemble of different 3D conformations. The bioactive conformation, the specific 3D arrangement a molecule adopts when binding to its target, may not be its lowest energy state.[1] Therefore, a thorough conformational analysis is essential.
Experimental Protocol: Conformational Analysis and Alignment
Conformer Generation: For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This can be achieved using tools like OMEGA (OpenEye) or the conformational search modules within software packages like Schrödinger Maestro or Discovery Studio.[14][15] It is crucial to generate a sufficient number of conformers to ensure the bioactive conformation is likely included.
Molecular Alignment: The generated conformers of the active molecules are then aligned or superimposed in 3D space.[1] The goal is to find a common spatial arrangement of pharmacophoric features. This can be done through rigid-body alignment or more sophisticated flexible alignment methods that allow for conformational adjustments during the process.[1]
Identifying and Defining Pharmacophoric Features
With the molecules aligned, the next step is to identify the common chemical features that are essential for biological activity. These features are abstract representations of molecular properties.[14]
Common Pharmacophoric Features:
Feature Type
Description
Potential Contribution from the Scaffold
Hydrogen Bond Acceptor (HBA)
An atom with a lone pair of electrons that can accept a hydrogen bond.[1]
The nitrogen atoms of the imidazole ring and the carbonyl oxygen of the tert-butyl carbamate.
Hydrogen Bond Donor (HBD)
A group that can donate a hydrogen atom to form a hydrogen bond.[1]
The N-H group of the imidazole ring.
Hydrophobic (HY)
A region of the molecule that is non-polar and prefers to interact with other non-polar groups.[1]
The tert-butyl group and the aliphatic piperidine ring.
Aromatic Ring (AR)
A planar, cyclic, conjugated system of pi electrons.[4]
The imidazole ring.
Positive Ionizable (PI)
A group that can carry a positive charge at physiological pH.
The imidazole ring can be protonated depending on the local environment.
The identification of these features can be performed automatically by software algorithms that analyze the aligned structures.[16]
Generating and Ranking Pharmacophore Hypotheses
Based on the common features identified, the software generates a series of pharmacophore hypotheses. Each hypothesis is a specific 3D arrangement of a subset of these features.[1] These hypotheses are then ranked based on how well they map to the active molecules in the training set while simultaneously not mapping to the inactive molecules.
The Cornerstone of Reliability: Rigorous Model Validation
A pharmacophore model is only as valuable as its ability to accurately predict the activity of new compounds.[5] Therefore, rigorous validation is a non-negotiable step in the workflow.
Internal and External Validation
Internal validation assesses the model's performance against the data used to create it. A common technique is leave-one-out cross-validation, where the model is repeatedly built with one compound removed and then tested on that excluded compound.[5]
External validation is a more stringent test of the model's predictive power.[5] The previously segregated test set of known active and inactive compounds is screened against the generated pharmacophore hypothesis. The model's ability to correctly identify the active compounds (true positives) and exclude the inactive ones (true negatives) is evaluated.[5]
Statistical Metrics for Model Assessment
Several statistical methods are employed to quantify the performance of a pharmacophore model.
Key Validation Metrics:
Metric
Description
Goodness of Hit (GH) Score
A scoring function that considers the percentage of active compounds retrieved, the enrichment of actives in the hit list, and the total number of hits. A GH score above 0.7 is generally considered indicative of a very good model.[17]
Receiver Operating Characteristic (ROC) Curve
A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) is a measure of the model's ability to distinguish between active and inactive compounds.[12]
Enrichment Factor (EF)
Measures how many more active compounds are found in the top fraction of a ranked database compared to a random selection.
Experimental Protocol: Pharmacophore Model Validation
Test Set Screening: Use the top-ranked pharmacophore hypothesis to screen the external test set.
Calculate Metrics: Determine the number of true positives, true negatives, false positives, and false negatives.
GH Score Calculation: Apply the GH score formula to evaluate the model's quality.
ROC Curve Generation: Plot the true positive rate against the false positive rate at various threshold settings to generate a ROC curve and calculate the AUC.
Assess Enrichment: Calculate the enrichment factor at different percentages of the screened database.
Application in Drug Discovery: Virtual Screening
Once validated, the pharmacophore model becomes a powerful 3D query for virtual screening of large chemical databases.[10][11] This process can rapidly identify novel molecules that possess the key pharmacophoric features and are therefore likely to be active against the target of interest.
Database Selection: Choose one or more large, commercially available or proprietary compound databases for screening. Many software platforms, such as Schrödinger's Phase, offer pre-prepared databases from vendors like Enamine and MolPort.[18]
Screening Execution: Use the validated pharmacophore model as a query to screen the selected database(s). The software will identify all molecules that can adopt a conformation that maps onto the pharmacophore features.
Hit List Generation: The output of the screen is a "hit list" of compounds that match the pharmacophore.
Post-Screening Filtering (Optional but Recommended):
Molecular Docking: If a 3D structure of the target is available, the hits can be further prioritized by docking them into the binding site to predict their binding mode and affinity.[12]
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to filter out compounds with undesirable pharmacokinetic profiles early in the discovery process.[12]
Conclusion: A Powerful Tool for Rational Drug Design
Pharmacophore modeling of tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate derivatives provides a robust and efficient framework for identifying novel bioactive compounds. By focusing on the essential steric and electronic features required for molecular recognition, this computational approach enables the rapid screening of vast chemical spaces, significantly accelerating the early stages of drug discovery. The key to success lies in a methodologically sound workflow, from meticulous data curation to rigorous model validation. When executed with scientific integrity, pharmacophore modeling serves as an invaluable tool for the rational design of the next generation of therapeutics.
References
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Mechanism of action of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate in drug discovery
An In-Depth Technical Guide on the Potential Mechanism of Action of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate in Drug Discovery Abstract Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate is a heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Potential Mechanism of Action of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate in Drug Discovery
Abstract
Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate is a heterocyclic molecule that, while primarily documented as a synthetic intermediate, possesses a core structural motif—the 2-imidazolyl-piperidine scaffold—that is of significant interest in medicinal chemistry. The absence of direct biological studies on this specific molecule necessitates a theoretical exploration of its potential mechanisms of action based on evidence from structurally related compounds. This guide synthesizes information on analogous molecules to infer potential therapeutic targets and pathways, providing a framework for future investigation. We will explore its potential roles as a histamine receptor antagonist, an anti-inflammatory agent via the NF-κB pathway, and a cytochrome P450 inhibitor. This document is intended for researchers, scientists, and drug development professionals to illuminate the prospective pharmacological landscape of this compound and guide its empirical evaluation.
Introduction: A Molecule of Latent Potential
Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate is a molecule that combines two privileged heterocyclic scaffolds in medicinal chemistry: imidazole and piperidine. The imidazole ring is an aromatic heterocycle found in many biologically active compounds and is a key component of the amino acid histidine.[1] The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for its ability to confer desirable pharmacokinetic properties.[2]
Currently, the primary role of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate in the scientific literature is as a building block in the synthesis of more complex molecules. Specifically, its benzimidazole analogue, tert-butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, is a known intermediate in the creation of CNS-penetrating histamine H1 receptor antagonists.[3][4] This familial linkage provides the foundational hypothesis for its potential biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen makes the molecule a versatile tool for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide will therefore proceed not as a review of established facts about this specific molecule, but as a prospective analysis of its potential pharmacology, grounded in the established mechanisms of its structural relatives.
Inferred Mechanism of Action I: Histamine Receptor Antagonism
Given that a closely related benzimidazole analogue is a precursor to H1 antihistamines, the most direct hypothesis is that the 2-imidazolyl-piperidine core of our topic compound could interact with histamine receptors. Histamine receptors are a class of G-protein coupled receptors (GPCRs) with four known subtypes (H1, H2, H3, and H4).
Potential as a Histamine H1 Receptor Antagonist
The classical pharmacophore for H1 antagonists generally consists of two aromatic rings and a basic nitrogen atom, which is assumed to form an ionic hydrogen bond with an aspartic acid residue (Asp116) in the receptor binding site.[5][6]
While Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate itself has a protected nitrogen and only one aromatic ring (the imidazole), deprotection of the Boc group would yield a secondary amine on the piperidine ring. This, combined with the imidazole ring, could satisfy the key pharmacophoric requirements. The piperidine nitrogen could serve as the basic center for the ionic interaction with the receptor.
Potential as a Histamine H3 Receptor Antagonist
The histamine H3 receptor is another compelling potential target. The pharmacophore for H3 antagonists typically includes an imidazole ring (or a bioisosteric replacement) and a second basic nitrogen, connected by a flexible alkyl chain.[3][7][8] The model for the H3 antagonist binding site reveals four hydrogen-bonding site points and two hydrophobic pockets.[3][4][8]
The structure of de-protected Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate fits this model well. The imidazole provides the first key interaction site, and the piperidine nitrogen can serve as the second basic center. Research has shown that replacing the imidazole ring of known H3 antagonists with a piperidine moiety can, in some cases, maintain or even enhance affinity, highlighting the interchangeability and importance of these two rings in H3 receptor ligands.[9]
Table 1: Comparison of the Topic Compound's Core Structure with Histamine Receptor Antagonist Pharmacophores
Two basic centers (imidazole and piperidine nitrogens)
Key Interaction
Ionic bond with Asp residue
Hydrogen bonding and hydrophobic interactions
Potential for both ionic and hydrogen bonding
Inferred Mechanism of Action II: Anti-inflammatory Activity via NF-κB Signaling
The imidazole and piperidine moieties are frequently found in compounds designed to have anti-inflammatory effects. A study on novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives found that these compounds exhibited potent inhibitory activity on the production of nitric oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[10] The mechanism was determined to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10]
The NF-κB Signaling Pathway
NF-κB is a master regulator of inflammation.[11][12] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS or TNF-α, activate the IκB kinase (IKK) complex.[13][14] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and induces the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[11][13]
Structurally similar compounds to our topic molecule have been shown to suppress inflammation by preventing the phosphorylation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent gene transcription.[10] It is plausible that Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate could act at a similar point in this critical inflammatory pathway.
Caption: Potential inhibition of the canonical NF-κB signaling pathway.
Inferred Mechanism of Action III: Cytochrome P450 (CYP3A4) Inhibition
The imidazole ring is a well-known feature in many inhibitors of cytochrome P450 enzymes due to the ability of its nitrogen atom to coordinate with the heme iron of the enzyme. A patent for piperidine or piperazine linked imidazole derivatives describes their use as inhibitors of CYP3A4, a critical enzyme responsible for the metabolism of over 50% of clinically used drugs.[14][15]
Pharmacophore for CYP3A4 Inhibition
A pharmacophore model for potent CYP3A4 inhibitors, derived from studies on the drug ritonavir, includes several key features:
A strong heme-ligating nitrogen donor: The imidazole ring provides this feature.[16][17]
A flexible backbone: The piperidine ring and its connection to the imidazole provide conformational flexibility.[16][18]
Hydrophobic and aromatic moieties: These groups interact with hydrophobic pockets in the enzyme's active site.[16][19]
Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate contains the core elements of this pharmacophore. Its imidazole ring can directly interact with the heme iron, while the piperidine and the tert-butyl group can occupy hydrophobic pockets within the active site. Inhibition of CYP3A4 can be a deliberate strategy in drug development, used to "boost" the pharmacokinetic profile of a co-administered drug by slowing its metabolism. Therefore, this compound could be explored as a potential pharmacoenhancer.
Experimental Protocols for Mechanistic Validation
To empirically test the hypothesized mechanisms of action, a series of in vitro assays would be required. Below are representative protocols for assessing anti-inflammatory activity.
Protocol: TNF-α Production Inhibition Assay in LPS-Stimulated THP-1 Cells
This assay determines the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
Caption: Workflow for a cell-based TNF-α inhibition ELISA.
Methodology:
Cell Culture and Plating: Human monocytic THP-1 cells are differentiated into macrophages using PMA and seeded into 96-well plates.
Compound Treatment: Cells are pre-treated with serial dilutions of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate for 1 hour.
Stimulation: Lipopolysaccharide (LPS) is added to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.[20]
Incubation: The plates are incubated for 17-24 hours to allow for cytokine production.
TNF-α Quantification: The concentration of TNF-α in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[21]
Data Analysis: A dose-response curve is generated, and the half-maximal inhibitory concentration (IC50) is calculated.
This assay measures the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Methodology:
Assay Preparation: The assay is performed using a commercial iNOS inhibitor screening kit, which typically measures the conversion of L-arginine to L-citrulline or detects nitrite, a stable breakdown product of NO.[22][23]
Reaction Mixture: A typical reaction mixture includes the iNOS enzyme, L-arginine, NADPH, and necessary cofactors (e.g., calmodulin, BH4).[24]
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
Incubation: The reaction is initiated and incubated at 37°C for a specified time (e.g., 60 minutes).[22]
Detection: The amount of NO produced is measured, often using the Griess reagent which reacts with nitrite to form a colored product detectable by spectrophotometry.
Data Analysis: The percentage of iNOS inhibition is calculated for each compound concentration to determine the IC50 value.
Conclusion and Future Directions
While Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate is currently positioned as a synthetic intermediate, its core structure holds significant, unexplored potential in drug discovery. Based on robust evidence from structurally analogous compounds, we have outlined three plausible and compelling mechanisms of action: histamine receptor antagonism, anti-inflammatory activity through NF-κB inhibition, and modulation of drug metabolism via CYP3A4 inhibition.
This guide serves as a call to action for the scientific community to undertake the empirical studies necessary to validate these hypotheses. Future research should focus on:
Synthesis and Deprotection: Synthesizing the parent compound and its de-protected amine to enable biological testing.
In Vitro Screening: Performing a broad panel of in vitro assays, including receptor binding assays for histamine H1 and H3 receptors, the cellular inflammation assays described above, and CYP450 inhibition panels.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize potency and selectivity for a desired target.
By treating Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate not just as a means to an end but as a starting point for discovery, new avenues for therapeutic intervention may be uncovered.
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Leveraging Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate as a Privileged Scaffold in Modern Drug Discovery
An Application Note for Medicinal Chemistry Introduction In the landscape of medicinal chemistry, the concept of "privileged scaffolds" identifies molecular frameworks that are capable of binding to a wide range of biolo...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Medicinal Chemistry
Introduction
In the landscape of medicinal chemistry, the concept of "privileged scaffolds" identifies molecular frameworks that are capable of binding to a wide range of biological targets, serving as a fertile starting point for drug discovery.[1] The imidazole and piperidine rings individually represent two of the most ubiquitous and successful privileged structures in modern pharmaceuticals. The imidazole ring, an aromatic heterocycle, is a cornerstone of numerous natural biomolecules, including the amino acid histidine and the neurotransmitter histamine, and its unique electronic properties allow it to act as a versatile hydrogen bond donor, acceptor, or metal-coordinating ligand.[1][2][3] Similarly, the saturated piperidine ring is a staple in a vast number of FDA-approved drugs and natural alkaloids, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and to project substituents into three-dimensional space to optimize target engagement.[4][5][6]
This application note details the strategic use of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate (CAS 1260672-41-0), a versatile chemical building block that synergistically combines these two powerful scaffolds.[7][8] The molecule is engineered with a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, providing a stable, readily purifiable intermediate. This protection strategy allows for selective functionalization at the imidazole nitrogen, followed by subsequent deprotection and diversification of the piperidine nitrogen. This guide provides an in-depth analysis of its properties, strategic applications, and detailed, field-proven protocols for its chemical modification, empowering researchers to accelerate the design and synthesis of novel therapeutic agents.
Physicochemical Properties and Drug-Likeness
A molecule's potential to become a successful drug is heavily influenced by its physicochemical properties. Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate possesses a balanced profile that makes it an excellent starting point for optimization towards orally bioavailable drug candidates.
Property
Value
Significance in Drug Design
Molecular Formula
C₁₃H₂₁N₃O₂
Provides the foundational atomic composition.[7][8]
Molecular Weight
251.32 g/mol
Falls well within the typical range for lead-like and drug-like molecules, allowing for substantial modification without becoming excessively large.[7]
Topological Polar Surface Area (TPSA)
58.22 Ų
Suggests good potential for cell membrane permeability and oral bioavailability.[7]
logP (Octanol-Water Partition Coeff.)
2.52
Indicates a favorable balance between hydrophilicity and lipophilicity, crucial for solubility and membrane passage.[7]
Hydrogen Bond Donors
1
The imidazole N-H group is available for key interactions with biological targets.[7]
Hydrogen Bond Acceptors
3
The imidazole nitrogen and carbonyl oxygen provide multiple points for hydrogen bonding.[7]
These properties align well with established guidelines for drug-likeness, such as Lipinski's Rule of Five, positioning this scaffold as a high-quality starting point for medicinal chemistry campaigns.
Strategic Applications in Medicinal Chemistry
The true power of this scaffold lies in its capacity for controlled, stepwise diversification at two distinct vectors: the piperidine nitrogen and the imidazole nitrogen. This allows for the systematic exploration of structure-activity relationships (SAR).
Caption: Key diversification points of the core scaffold.
Piperidine Nitrogen: A Vector for Potency and Selectivity
The Boc-protected secondary amine of the piperidine ring is the primary site for introducing substituents that can probe deep into a target's binding pocket. The first step is a standard acid-mediated deprotection to unmask the reactive secondary amine.
Amide and Sulfonamide Libraries: The resulting free amine is a versatile nucleophile for coupling with a vast array of carboxylic acids or sulfonyl chlorides. This is a cornerstone of SAR exploration, allowing for the introduction of diverse functional groups to optimize potency, selectivity, and pharmacokinetic properties. Analogous benzimidazole-piperidine scaffolds have been successfully modified in this manner to produce potent anti-inflammatory and antimicrobial agents.[5][9]
Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides access to N-alkylated derivatives, enabling the exploration of different steric and electronic environments around the piperidine nitrogen.
Imidazole Moiety: The Pharmacophoric Anchor
The imidazole ring often serves as a key pharmacophoric element, engaging in critical interactions with the biological target.
Hydrogen Bonding and Metal Coordination: The imidazole N-H proton is an excellent hydrogen bond donor, while the sp²-hybridized nitrogen is a hydrogen bond acceptor. This amphoteric nature is critical for binding to many enzymes and receptors.[10][11]
N-Alkylation for Property Modulation: Alkylation of the imidazole nitrogen is a powerful strategy to fine-tune the molecule's properties.[12][13] Introducing alkyl groups can block potential sites of metabolism, improve solubility, and alter the pKa of the ring system. This modification can also introduce new vectors for interaction with the target protein, as demonstrated in the development of potent inhibitors for targets like ROCK-II and Autotaxin from similar scaffolds.[14][15]
Experimental Protocols
The following protocols provide robust, step-by-step methodologies for the key transformations required to utilize this building block effectively. Researchers should always perform their own risk assessment before beginning any chemical synthesis.
Protocol 1: Boc Deprotection of the Piperidine Nitrogen
This protocol describes the efficient removal of the Boc protecting group using trifluoroacetic acid (TFA), unmasking the piperidine secondary amine for subsequent reactions.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
Reaction Setup: Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 5-10 mL per mmol of substrate) in a round-bottom flask under a nitrogen or argon atmosphere.
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: TFA is highly corrosive; handle with appropriate personal protective equipment (PPE).
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[16]
Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Neutralization: Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until gas evolution ceases and the aqueous layer is basic (pH > 8).
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional DCM (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, which can often be used directly or purified further by column chromatography if necessary.[17]
Protocol 2: N-Alkylation of the Imidazole Ring
This protocol details a general method for attaching an alkyl group to the imidazole nitrogen using a base and an alkylating agent.
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
Standard reaction and work-up glassware
Procedure:
Reaction Setup (K₂CO₃ method): To a round-bottom flask, add the starting material (1.0 eq) and anhydrous K₂CO₃ (2.0 eq). Add anhydrous ACN to form a stirrable suspension.[18]
Reaction Setup (NaH method):Caution: NaH reacts violently with water. Use a flame-dried flask under an inert atmosphere. Suspend NaH (1.1 eq) in anhydrous DMF. Cool to 0 °C and slowly add a solution of the starting material (1.0 eq) in DMF. Stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes to ensure complete deprotonation.[12]
Alkylation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at room temperature. The reaction may be heated (e.g., to 60 °C) to increase the rate, depending on the reactivity of the alkylating agent.[18]
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up (K₂CO₃ method): Once complete, cool the reaction, filter off the K₂CO₃, and wash the solid with ACN. Concentrate the combined filtrates under reduced pressure.
Work-up (NaH method): Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
Extraction and Purification: For both methods, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the N-alkylated product.[12]
Protocol 3: Amide Coupling to the Piperidine Nitrogen (Post-Deprotection)
This protocol outlines the formation of an amide bond between the deprotected piperidine (from Protocol 1) and a carboxylic acid using a standard coupling agent.
Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.[17]
Coupling: Add a solution of the deprotected piperidine derivative (1.0 eq) in DMF to the activated mixture.
Reaction: Stir the reaction at room temperature for 2 to 12 hours.
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to obtain the desired amide.[19]
Caption: Synthetic workflow for scaffold diversification.
Conclusion
Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate is more than just a chemical reagent; it is a strategically designed building block that embodies the principles of modern medicinal chemistry. By combining two privileged scaffolds and incorporating a versatile protecting group strategy, it provides an efficient and logical platform for the rapid generation of diverse chemical libraries. Its favorable physicochemical properties make it an ideal starting point for developing drug candidates with desirable pharmacokinetic profiles. The protocols detailed herein offer reliable and reproducible methods for unlocking the synthetic potential of this scaffold, enabling researchers to focus on the critical task of designing and discovering next-generation therapeutics.
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Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound Focus: tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate (CAS: 1260672-41-0)
Introduction & Rationale
The piperidine-imidazole scaffold is a highly privileged, dual-heterocyclic pharmacophore in modern drug discovery[1]. Molecules containing this motif exhibit a broad spectrum of biological activities, ranging from profound[2] to pharmacokinetic enhancement via [3].
tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate serves as an ideal orthogonal building block for library generation[4]. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective, site-directed functionalization of the imidazole ring. Subsequent deprotection of the piperidine core unlocks a secondary amine for further derivatization, enabling the rapid exploration of chemical space around this core[1].
Strategic Workflow for Derivatization
To maximize structural diversity, we employ a divergent synthetic strategy. This workflow leverages the differential nucleophilicity of the imidazole nitrogen (pKa ~14.5) and the temporarily masked reactivity of the piperidine amine.
Divergent synthetic workflow for tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can confirm reaction progress and intermediate integrity at every critical juncture.
Protocol 1: Regioselective N-Alkylation of the Imidazole Core
Causality & Mechanism: The imidazole ring possesses an acidic N-H proton. Deprotonation requires a moderate base. We specifically select Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) over Sodium Hydride (NaH). The bulky cesium counterion increases the "nakedness" and nucleophilicity of the imidazolide anion, promoting highly efficient Sₙ2 displacement of the alkyl halide while minimizing the risk of Boc-group cleavage that can occur with stronger, harsher bases.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under an inert N₂ atmosphere, dissolve tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL).
Deprotonation: Add Cs₂CO₃ (2.0 eq, 1.0 mmol). Stir at room temperature for 30 minutes.
Self-Validation: Observe a slight color shift to pale yellow, indicating the formation of the active imidazolide anion.
Alkylation: Dropwise add the desired electrophile (e.g., benzyl bromide, 1.2 eq). Elevate the temperature to 60°C and stir for 4–6 hours.
Monitoring: Monitor reaction kinetics via LC-MS.
Self-Validation: The disappearance of the starting material mass (m/z 252.1 [M+H]⁺) and the emergence of the alkylated product mass confirm completion.
Workup: Quench the reaction with H₂O (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL) to effectively strip residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Boc-Deprotection and Subsequent Amide Coupling
Causality & Mechanism: To functionalize the piperidine nitrogen, the Boc group is removed via acidolysis using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). This generates a tert-butyl carbocation, which rapidly eliminates to form isobutylene gas and CO₂. For the subsequent coupling of the sterically hindered 3-substituted piperidine secondary amine, HATU is chosen over standard EDC/HOBt. HATU forms a highly reactive 7-aza-OBt ester intermediate, drastically accelerating the acylation of hindered amines.
Step-by-Step Methodology:
Deprotection: Dissolve the N-alkylated intermediate (1.0 eq) in a 1:4 mixture of TFA:DCM (5.0 mL). Stir at room temperature for 2 hours.
Amine Verification: Perform a Ninhydrin (Kaiser) test on a TLC spot of the reaction mixture.
Self-Validation: A deep blue/purple color confirms the successful unmasking of the free secondary amine. Concentrate under reduced pressure to yield the TFA salt.
Activation: In a separate vial, dissolve the chosen carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (4.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to activate the acid. Stir for 15 minutes.
Coupling: Transfer the piperidine TFA salt into the activated acid mixture. Stir at room temperature for 12 hours.
Purification: Purify the crude mixture via preparative reverse-phase HPLC (MeCN/H₂O gradient with 0.1% Formic Acid).
Self-Validation: Final purity >95% must be confirmed by analytical HPLC (UV 254 nm) prior to biological assaying.
Quantitative Data & Yield Analysis
The table below summarizes the efficiency of this divergent synthesis across a panel of synthesized derivatives, demonstrating the robustness of the chosen protocols.
Derivatives containing the piperidine-imidazole motif have shown profound efficacy in modulating inflammatory pathways[5]. Specifically, substituted 2-(piperidin-4-yl)-1H-benzo[d]imidazoles and their 3-substituted analogs disrupt the Toll-Like Receptor 4 (TLR4) signaling cascade. They achieve this by preventing the phosphorylation and subsequent degradation of IκBα. This stabilization traps the NF-κB complex in the cytoplasm, preventing its nuclear translocation and halting the transcription of pro-inflammatory cytokines such as TNF-α and Nitric Oxide (NO)[2].
Proposed mechanism of NF-κB pathway inhibition by novel piperidine-imidazole derivatives.
Conclusion
The systematic derivatization of tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate provides a robust and versatile platform for generating novel chemical entities. By employing orthogonal protection strategies and causality-driven reaction conditions (e.g., specific base selection and high-efficiency coupling reagents), researchers can efficiently synthesize libraries of piperidine-imidazole derivatives with high purity and yield. This standardized workflow drastically accelerates hit-to-lead optimization in targeted drug discovery campaigns.
References
Title: Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents
Source: PubMed (National Institutes of Health)
URL: [Link]
Source: Google Patents (US20160297792A1)
Title: Importance and Involvement of Imidazole Structure in Current and Future Therapy
Source: PubMed Central (PMC10856980)
URL: [Link]
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
Source: PubMed Central (PMC9498116)
URL: [Link]
Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate handling, safety, and storage protocols
Introduction Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate (CAS No. 1260672-41-0) is a heterocyclic building block increasingly utilized by researchers in the fields of medicinal chemistry and drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate (CAS No. 1260672-41-0) is a heterocyclic building block increasingly utilized by researchers in the fields of medicinal chemistry and drug development. Its unique structural motif, combining a piperidine ring with an imidazole moiety and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of complex molecular architectures. The presence of the imidazole ring offers sites for further functionalization, while the Boc-protected piperidine allows for controlled reactions and subsequent deprotection under specific conditions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of this compound. The protocols outlined herein are designed to ensure both the integrity of the material and the safety of laboratory personnel.
Compound Properties and Hazard Identification
A thorough understanding of the physicochemical properties and potential hazards of a compound is foundational to its safe handling. While a complete, verified Safety Data Sheet (SDS) for tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate is not widely available, data from suppliers and information on structurally similar compounds allow for a robust preliminary hazard assessment.
Physicochemical Data
The following table summarizes key physicochemical properties for tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate.
Note: This classification underscores the need for appropriate personal protective equipment (PPE) and careful handling to avoid ingestion, skin/eye contact, and inhalation of dust.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazard profile, a systematic approach to handling is essential. The following protocols are based on a combination of specific data for the target compound and best practices derived from its benzimidazole analog.
Engineering Controls
The primary line of defense is to minimize exposure through engineering controls.
Ventilation: All handling of solid tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3][4]
Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
Eye and Face Protection: Wear chemical safety goggles and a face shield that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[4]
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use. Dispose of contaminated gloves properly after use.[4]
Body Protection: A lab coat or a chemical-resistant suit should be worn to prevent skin contact.[4]
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.[4]
Caption: Personal Protective Equipment (PPE) Workflow.
Storage and Stability
Proper storage is critical to maintain the chemical integrity of tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate and to prevent accidental exposure.
Temperature: Store the compound in a refrigerator at 2-8°C .[1]
Atmosphere: Keep the container tightly sealed in a dry environment to prevent moisture absorption.[1]
Incompatibilities: Store away from strong oxidizing agents and incompatible materials.
Ventilation: The storage area should be cool, dry, and well-ventilated.[3]
Emergency Procedures
A clear and practiced emergency plan is essential for mitigating the consequences of accidental exposure or spills.
First-Aid Measures
The following first-aid measures are recommended based on the compound's hazard profile and information from related compounds.
Exposure Route
First-Aid Protocol
Inhalation
Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact
Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill and Leak Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment.
Evacuate: Immediately evacuate non-essential personnel from the spill area.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Contain: Prevent the spill from spreading and from entering drains or waterways.
Absorb: For small spills, carefully sweep up the solid material, avoiding dust formation. Place the material into a suitable, labeled container for disposal.[4]
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Dispose: All contaminated materials, including PPE, should be placed in a sealed container and disposed of as hazardous waste according to institutional and local regulations.[4]
Caption: Emergency Spill Response Workflow.
Disposal Considerations
Waste generated from the use of tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate must be treated as hazardous chemical waste.
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
Contaminated Packaging: Dispose of as unused product. Do not reuse the container.[4]
Regulatory Compliance: All disposal practices must be in accordance with federal, state, and local environmental regulations.
Experimental Protocol: General Use in a Reaction
This protocol outlines a general procedure for using tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate as a reactant in a typical organic synthesis workflow.
Preparation:
Ensure the chemical fume hood is clean and operational.
Assemble all necessary glassware and ensure it is dry.
Don all required PPE as outlined in Section 2.2.
Reagent Handling:
Allow the container of tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate to equilibrate to room temperature before opening to prevent moisture condensation.
In the fume hood, carefully weigh the required amount of the solid compound into a clean, dry reaction vessel.
Immediately reseal the container and return it to the proper storage conditions (2-8°C).
Reaction Setup:
Add the solvent and other reactants to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.
Proceed with the reaction as per the specific synthetic procedure.
Work-up and Purification:
Upon completion, quench the reaction using appropriate procedures within the fume hood.
Handle all subsequent extractions, washes, and purification steps (e.g., chromatography) with the same level of precaution, as the compound or its derivatives may still be present.
Waste Disposal:
Segregate all waste streams (solid, liquid, halogenated, non-halogenated) into appropriately labeled hazardous waste containers.
References
LookChem. Cas 1229000-10-5,tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. [Link]
Chemical Substance Information. tert-butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate. [Link]
Application Note: In Vitro Fragment Screening and Assay Preparation Using Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate
Scientific Rationale & Pharmacological Context In contemporary Fragment-Based Drug Discovery (FBDD), there is a critical paradigm shift away from flat, 2D aromatic compounds toward 3D-rich, sp³-hybridized scaffolds. This...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Pharmacological Context
In contemporary Fragment-Based Drug Discovery (FBDD), there is a critical paradigm shift away from flat, 2D aromatic compounds toward 3D-rich, sp³-hybridized scaffolds. This transition is driven by the need to improve off-target selectivity and access complex binding pockets ()[1].
Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate (CAS: 1260672-41-0) is a highly privileged heterocyclic building block that perfectly embodies this 3D approach[2]. With a molecular weight of 251.33 g/mol and 18 heavy atoms, it fits squarely within the "Rule of Three" for fragment screening[3].
The causality behind selecting this specific scaffold for in vitro screening lies in its tripartite structural functionality:
The Imidazole Ring: Acts as a potent hydrogen bond donor/acceptor and a recognized metal-chelating pharmacophore. It is highly effective in targeting zinc- or iron-dependent metalloenzymes (e.g., LpxC in antimicrobial discovery) ()[4].
The Piperidine Core: Provides a rigid chair conformation that projects the imidazole vector into 3D space, enhancing shape complementarity within orthosteric pockets[1].
The Boc (tert-butyloxycarbonyl) Group: While typically a protecting group, in FBDD, retaining the Boc group serves as a bulky, hydrophobic probe to identify transient lipophilic sub-pockets adjacent to the primary binding site.
Fig 1. Mechanistic mapping of the fragment's pharmacophores against a target binding pocket.
Self-Validating Experimental Workflows
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Because fragments bind with low affinity (
KD
in the
μ
M to mM range), assays are highly susceptible to false positives from compound aggregation or buffer mismatches. Every step below includes internal controls to isolate the variable of true target engagement.
Fig 2. Self-validating FBDD workflow for screening piperidine-imidazole fragments.
Protocol A: Compound Preparation & Quality Control
Causality: The Boc group is acid-labile. If DMSO absorbs atmospheric water, it can become slightly acidic, leading to spontaneous deprotection. This generates a charged secondary amine, drastically altering the binding profile and causing irreproducible results.
Solubilization: Weigh out 25.1 mg of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate and dissolve in 1.0 mL of anhydrous DMSO to create a 100 mM stock.
Storage: Aliquot into single-use opaque vials and store at -20°C under argon or nitrogen gas.
Self-Validation (QC): Prior to screening, run a rapid LC-MS check. Confirm the presence of the parent mass
[M+H]+=252.3
and ensure the absence of the deprotected mass
[M+H]+=152.2
.
Protocol B: Primary Screening via Differential Scanning Fluorimetry (DSF)
Causality: DSF is utilized as the primary screen because it is agnostic to the binding site. The hydrophobic Boc group and the H-bonding imidazole will thermodynamically stabilize the folded state of the protein upon binding, increasing its melting temperature (
Tm
).
Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
Master Mix: Dilute target protein to 2
μ
M and SYPRO Orange dye to 5X final concentration in the assay buffer.
Dispensing: Pipette 19
μ
L of the protein/dye master mix into a 384-well PCR plate.
Compound Addition: Add 1
μ
L of a 20 mM intermediate fragment dilution (in DMSO) to achieve a final fragment concentration of 1 mM and a final DMSO concentration of 5%.
Self-Validating Controls:
Negative Control: 1
μ
L of 100% DMSO (establishes baseline
Tm
and confirms 5% DMSO does not unfold the protein).
Positive Control: 1
μ
L of a known high-affinity reference ligand (confirms the assay can detect stabilization).
Execution: Seal the plate, centrifuge at 1000 x g for 1 minute, and run a thermal melt from 25°C to 95°C at 1°C/min in a qPCR instrument. Calculate the derivative of fluorescence to determine
ΔTm
.
Protocol C: Orthogonal Validation via Surface Plasmon Resonance (SPR)
Causality: DSF can yield false positives if the lipophilic Boc group interacts non-specifically with partially unfolded states. SPR provides real-time kinetic data (
kon
,
koff
) and confirms 1:1 binding stoichiometry, validating the DSF hit.
Surface Preparation: Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Target a density of ~2000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment (251 Da).
Buffer Matching: Prepare running buffer identical to the DSF buffer, supplemented with 0.05% Tween-20 and exactly 5.0% DMSO .
Self-Validating Solvent Correction: Because 5% DMSO generates a massive bulk refractive index signal, prepare a DMSO calibration series (4.5%, 4.8%, 5.0%, 5.2%, 5.5% DMSO in buffer). Run this series to generate a solvent correction curve.
Binding Kinetics: Inject the fragment in a dose-response series (31.25
μ
M to 1 mM).
Flow rate: 30
μ
L/min.
Contact time: 60 seconds.
Dissociation time: 120 seconds.
Validation Check: Ensure the steady-state response (
Req
) does not exceed the Theoretical Maximum (
Rmax
). If
Req>Rmax
, the fragment is aggregating on the surface (false positive).
Quantitative Data Presentation
To rapidly assess the viability of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate as a hit, compare your experimental results against the standardized metrics in the tables below.
Table 1: Assay Validation & Quality Control Metrics
Assay Type
Parameter
Acceptance Criteria
Causality / Purpose
QC
LC-MS Purity
> 95% parent mass
Ensures Boc group is intact; rules out degradation artifacts.
DSF
DMSO Tolerance
Baseline
Tm
shift < 0.5°C
Confirms 5% DMSO does not denature the target protein.
DSF
Z'-Factor
> 0.5
Validates the statistical robustness of the thermal shift assay.
SPR
Solvent Correction
R2
> 0.99
Corrects for bulk refractive index mismatch caused by DMSO.
SPR
Stoichiometry
Experimental
Rmax≈
Theoretical
Rmax
Confirms 1:1 binding; rules out non-specific colloidal aggregation.
Table 2: Expected Fragment Binding Profile
Given the 18 heavy atoms of this compound, a successful hit should demonstrate high Ligand Efficiency (LE), indicating that the binding energy is optimally distributed across the imidazole and piperidine moieties.
Metric
Expected Range for Hit
Interpretation
Affinity (
KD
)
10
μ
M – 1 mM
Typical affinity range for a primary fragment hit.
Thermal Shift (
ΔTm
)
> 0.5 °C
Indicates significant thermodynamic stabilization of the target.
Ligand Efficiency (LE)
> 0.30 kcal/mol/HA
Calculated as
(1.37×pKD)/18
. Values >0.3 indicate a highly efficient, developable starting point.
Kinetics
Fast-on / Fast-off
Square-wave sensograms are expected; slow-off rates at this size often indicate covalent artifact binding.
References
Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates
Source: RSC Medicinal Chemistry (2022)
URL: [Link]
Title: Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery
Source: Pharmaceuticals (MDPI) (2023)
URL: [Link]
Technical Support Center: Optimizing the Synthesis of Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to improve reaction yields and product purity. The following content is structured as a dynamic resource, addressing common challenges in a direct question-and-answer format, supplemented with detailed experimental protocols and validated scientific explanations.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate, primarily through the widely utilized Debus-Radziszewski reaction. This multicomponent reaction involves the condensation of an aldehyde (tert-butyl 3-formylpiperidine-1-carboxylate), a 1,2-dicarbonyl compound (typically glyoxal), and an ammonia source.[1]
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield in the Debus-Radziszewski synthesis of my target molecule?
Answer: Low yields in this synthesis are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Sub-optimal Reaction Conditions: The Debus-Radziszewski reaction is sensitive to temperature, solvent, and reactant stoichiometry.
Temperature: While some reactions proceed at room temperature, gentle heating is often required to drive the reaction to completion. However, excessive heat can promote the formation of side products. A temperature range of 80-120°C is a good starting point for optimization.[2][3]
Solvent: Polar protic solvents like ethanol or methanol are commonly used and facilitate the condensation steps.[2] However, for certain substrates, polar aprotic solvents or even solvent-free conditions with microwave irradiation have been shown to improve yields.[4]
Stoichiometry: A significant molar excess of the ammonia source (e.g., ammonium acetate) is crucial to favor the formation of the desired diimine intermediate and minimize the formation of oxazole byproducts.[4][5]
Purity of Starting Materials: The purity of the starting materials, particularly the aldehyde (tert-butyl 3-formylpiperidine-1-carboxylate) and glyoxal, is critical. Impurities in the aldehyde can lead to the formation of various side products, complicating purification and reducing the yield of the desired imidazole.
Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2][5]
Inefficient Work-up and Purification: Significant product loss can occur during the work-up and purification stages. The basic nature of the imidazole ring can lead to issues during extraction.
Question 2: I'm observing significant side product formation, as indicated by multiple spots on my TLC plate. What are the likely impurities and how can I minimize them?
Answer: The most common side product in the Debus-Radziszewski reaction is the corresponding oxazole. This arises from the condensation of the aldehyde and the 1,2-dicarbonyl compound without the full incorporation of the ammonia-derived nitrogens.
Mitigation Strategies:
Excess Ammonia Source: As mentioned previously, using a large excess of ammonium acetate is the most effective way to suppress oxazole formation.[5]
Control of Reaction Temperature: Lowering the reaction temperature may selectively disfavor the pathway leading to the oxazole byproduct.
Purity of Aldehyde: Ensure the aldehyde starting material is of high purity, as impurities can lead to a range of unidentified side products.
Question 3: I'm facing challenges in purifying the final product. What are the recommended purification techniques?
Answer: The purification of 2-substituted imidazoles like Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate can be challenging due to their polarity and basicity.
Extraction: After quenching the reaction, the aqueous layer should be made basic (e.g., with saturated sodium bicarbonate or sodium carbonate solution) before extraction with an organic solvent like ethyl acetate or chloroform.[1] This ensures the imidazole is in its free base form and has better solubility in the organic phase.
Column Chromatography: Flash column chromatography on silica gel is the most common method for final purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase), is often effective.
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route to the precursor, tert-butyl 3-formylpiperidine-1-carboxylate?
A1: The most common and reliable method is the oxidation of the corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Several mild oxidation methods are suitable to avoid over-oxidation to the carboxylic acid.
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.[6][7]
Dess-Martin Periodinane (DMP) Oxidation: DMP is a commercially available, mild, and selective oxidizing agent that converts primary alcohols to aldehydes under neutral conditions at room temperature.[8][9]
Q2: How can I effectively monitor the progress of the Debus-Radziszewski reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[2][5] Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting materials and the product. The disappearance of the aldehyde spot and the appearance of the more polar imidazole product spot (which may be visualized with a UV lamp or iodine staining) indicate the progress of the reaction.
Q3: Are there any alternative synthetic routes to 2-(piperidin-3-yl)imidazoles?
A3: While the Debus-Radziszewski reaction is common, other methods exist for synthesizing the imidazole ring. For instance, the van Leusen imidazole synthesis involves the reaction of an imine with tosylmethyl isocyanide (TosMIC).[10] However, for the specific target molecule, the Debus-Radziszewski approach using the corresponding piperidine aldehyde is generally the most direct.
III. Optimized Experimental Protocol
This section provides a detailed, two-stage experimental protocol for the synthesis of Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate.
Part A: Synthesis of tert-Butyl 3-formylpiperidine-1-carboxylate (via Dess-Martin Oxidation)
Reaction Setup: To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1-1.2 eq) portion-wise at room temperature.
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC until the starting alcohol is consumed (typically 1-2 hours).
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by slowly adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Stir vigorously until the layers become clear.
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Part B: Synthesis of Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate (Debus-Radziszewski Reaction)
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq), glyoxal (40% aqueous solution, 1.1 eq), and a large excess of ammonium acetate (5-10 eq).
Solvent and Heating: Add ethanol or methanol as the solvent and heat the reaction mixture to reflux (approximately 80-90°C).
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.[2]
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
Extraction: To the residue, add water and basify with a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate.
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a suitable gradient of hexane/ethyl acetate with increasing amounts of methanol to afford the pure Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate.
IV. Data Presentation and Visualization
Table 1: Troubleshooting Guide Summary
Issue
Potential Cause
Recommended Solution
Low Yield
Sub-optimal temperature
Optimize temperature (80-120°C).
Inappropriate solvent
Screen polar protic (EtOH, MeOH) and aprotic solvents.
Insufficient ammonia source
Use a large excess (5-10 eq) of ammonium acetate.
Impure starting materials
Ensure high purity of aldehyde and glyoxal.
Side Product Formation
Competing oxazole formation
Increase the excess of ammonium acetate.
Purification Difficulties
Product loss during extraction
Basify the aqueous layer before extraction.
Co-elution of impurities
Use gradient elution in column chromatography.
Diagrams
Caption: Overall synthetic workflow.
Caption: Troubleshooting decision tree for low yield.
V. References
Benchchem. (2025). Troubleshooting low yield in the synthesis of 2-butyl-imidazole. Retrieved from
Benchchem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis. Retrieved from
Benchchem. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Retrieved from
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications.
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from
Google Patents. (n.d.). Separation method for 2-substituted imidazoles. Retrieved from
Benchchem. (2025). Application Notes and Protocols for the Synthesis of Substituted Imidazoles. Retrieved from
Rowan Digital Works. (2021). Synthesis and cytotoxicity of trisubstituted imidazoles. Retrieved from
MDPI. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from
Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from
Merck Millipore. (n.d.). Dess–Martin Periodinane. Retrieved from
Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Retrieved from
Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved from
Organic Syntheses. (n.d.). Procedure. Retrieved from
Benchchem. (2025). Application Notes and Protocols: Swern Oxidation of N-Cbz-piperidine-2-methanol. Retrieved from
ACS Publications. (2010). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. Organic Process Research & Development.
Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Retrieved from
Wikipedia. (n.d.). Swern oxidation. Retrieved from
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from
MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from
Benchchem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. Retrieved from
MDPI. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from
ResearchGate. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from
Google Patents. (n.d.). Preparation method of (S)-N-Boc-3-hydroxypiperidine. Retrieved from
PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from
Bentham Science Publishers. (n.d.). Radziszewski Reaction: An Elegant, Easy, Simple and Efficient Method to Synthesise Imidazoles. Retrieved from
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from
RSC Publishing. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. Retrieved from
PubChem. (n.d.). (R)-tert-butyl 3-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate. Retrieved from
ijprajournal. (2023). Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and E. Retrieved from
PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Retrieved from
Technical Support Center: Optimizing N-Alkylation of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate
Welcome to the dedicated technical support resource for the N-alkylation of tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for the N-alkylation of tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to streamline your synthetic workflow.
Introduction to the N-Alkylation of a Substituted Imidazole-Piperidine Heterocycle
The N-alkylation of tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate is a critical transformation in the synthesis of various pharmacologically active compounds. The imidazole moiety, with its two nucleophilic nitrogen atoms, presents a common challenge in achieving regioselective alkylation. This guide will address the key parameters influencing this reaction, including the choice of base, solvent, and alkylating agent, to help you navigate potential synthetic hurdles and achieve your desired product with high yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the N-alkylation of this substrate can stem from several factors, primarily related to incomplete deprotonation of the imidazole ring, the reactivity of the alkylating agent, or suboptimal reaction conditions.
Incomplete Deprotonation: The imidazole proton must be removed by a base to generate the nucleophilic imidazolate anion. If the base is not strong enough or if it is not used in sufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.
Solution: Consider using a stronger base. For many imidazole alkylations, sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is highly effective for ensuring complete deprotonation.[1][2] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents.[1][2] Cesium carbonate is often noted for its high efficacy.[1]
Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent plays a crucial role.
Solution: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly increase the reaction rate.[1]
Reaction Temperature: The reaction may be too slow at room temperature.
Solution: Gradually increasing the reaction temperature while monitoring the progress by TLC or LC-MS can improve the reaction rate and yield.[1] However, be cautious of potential side reactions at elevated temperatures.
Question 2: I am observing the formation of a significant amount of a dialkylated product (imidazolium salt). How can I prevent this?
Answer: The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a dialkylated imidazolium salt.[1] This is a common side reaction, especially with an excess of the alkylating agent or at higher temperatures.[1][3]
Stoichiometry Control: Carefully control the stoichiometry of your reactants.
Solution: Use a slight excess of the tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to minimize dialkylation.[1]
Slow Addition of Alkylating Agent: A high local concentration of the alkylating agent can favor the second alkylation.
Solution: Add the alkylating agent dropwise to the reaction mixture over a period of time.[1][4] This helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.
Reaction Monitoring: Over-running the reaction can lead to the formation of byproducts.
Solution: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[1]
Question 3: My reaction is producing a mixture of N-1 and N-3 alkylated isomers. How can I improve the regioselectivity?
Answer: The imidazole ring of your substrate is unsymmetrical, and alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers.[5] The regioselectivity is influenced by steric and electronic factors.
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protected piperidine group at the C2 position of the imidazole ring will create significant steric hindrance around the N-1 nitrogen.
Predicted Outcome: Alkylation will likely be favored at the less sterically hindered N-3 position.
Strategy: To favor alkylation at the more hindered N-1 position, you may need to employ strategies that override the steric bias, such as using a protecting group on the N-3 nitrogen, though this adds extra steps to the synthesis.
Protecting Groups: For complex syntheses where high regioselectivity is crucial, a protecting group strategy can be employed.
Solution: The use of a protecting group on one of the nitrogen atoms is a reliable method to direct the alkylation to the desired position.[1][6] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct substitution.[1][7]
Choice of Base and Solvent: The reaction conditions can influence the isomeric ratio.[1]
Solution: Experiment with different base and solvent combinations. For instance, the use of NaH in THF has been reported to favor N-1 alkylation in some cases.[1]
Question 4: My product is difficult to purify. What are some common purification challenges and solutions?
Answer: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated product, or regioisomers, which may have similar polarities.[4]
Column Chromatography: This is the most common method for separating the desired product from impurities and isomers.[1][4]
Solution: Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical.[1] It is advisable to perform small-scale trials to optimize the eluent system before committing to a large-scale column.[4]
Crystallization: If the product is a solid, crystallization can be an effective purification method.
Solution: Experiment with different solvent systems to find one that allows for the selective crystallization of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate?
A1: The N-alkylation of an imidazole is a nucleophilic substitution reaction that generally proceeds in two steps:
Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.[1]
Nucleophilic Attack: The imidazolate anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated product.[1]
Q2: How do I choose the appropriate base for my reaction?
A2: The choice of base depends on the pKa of the imidazole derivative and the reactivity of the alkylating agent.[1]
Strong bases (e.g., NaH): Use when the imidazole is weakly acidic or when using a less reactive alkylating agent. These reactions require anhydrous conditions.[1]
Weaker bases (e.g., K₂CO₃, Cs₂CO₃): Often sufficient for imidazoles with electron-withdrawing groups and with reactive alkylating agents like benzyl bromide or alkyl iodides. These are generally easier to handle than NaH.[1]
Q3: What are the best solvents for this reaction?
A3: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are commonly used as they effectively dissolve the imidazole substrate and the base.[1] The choice of solvent can significantly impact the reaction rate and yield.[1]
Data Summary and Protocols
Table 1: Recommended Reaction Conditions for N-Alkylation
Parameter
Recommendation
Rationale
Base
NaH (strong) or Cs₂CO₃ (milder)
NaH ensures complete deprotonation for less reactive systems. Cs₂CO₃ is highly effective and easier to handle.[1]
Solvent
Anhydrous DMF or THF
Polar aprotic solvents that facilitate the dissolution of reactants and promote the reaction.[1]
1.1-1.2 eq. of imidazole substrate per 1.0 eq. of alkylating agent
Minimizes the formation of dialkylated byproducts.[1]
Temperature
Room Temperature to 80 °C
Start at room temperature and gently heat if the reaction is slow.[1]
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride (NaH)
This protocol is suitable for less reactive alkylating agents.
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.
Solvent Addition: Add anhydrous DMF (or THF) to the flask and cool to 0 °C.
Substrate Addition: Dissolve tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF (or THF) and add it dropwise to the stirred suspension of NaH at 0 °C.
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.05 equivalents) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: N-Alkylation using Cesium Carbonate (Cs₂CO₃)
This protocol is generally easier to handle and is effective for reactive alkylating agents.
Preparation: To a round-bottom flask, add tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate (1.0 equivalent) and anhydrous cesium carbonate (1.5 equivalents).
Solvent Addition: Add anhydrous DMF (or acetonitrile) to the flask.
Alkylating Agent Addition: Add the alkylating agent (1.0-1.1 equivalents) to the stirred suspension at room temperature.
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
Work-up: After the reaction is complete, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
Isolation and Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.
Visualizing the Workflow and Troubleshooting
Caption: A workflow for troubleshooting common issues in the N-alkylation reaction.
References
Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline - Benchchem.
Protecting Groups in Peptide Synthesis: A Detailed Guide.
Protocol for N-Alkylation of 4-iodo-1H-imidazole - Benchchem.
This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. Available at: [Link]
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC. Available at: [Link]
Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]
Preventing side reactions during Boc cleavage of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate
Welcome to the Technical Support Center for the deprotection of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate . This hub is designed for researchers, medicinal chemists, and drug development professionals deali...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the deprotection of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate . This hub is designed for researchers, medicinal chemists, and drug development professionals dealing with the specific challenges of cleaving a Boc group from a piperidine ring adjacent to a nucleophilic imidazole moiety.
Below, you will find mechanistic insights, troubleshooting matrices, validated step-by-step protocols, and an FAQ section to ensure high-yielding, side-reaction-free syntheses.
Mechanistic Insights: The Root Cause of Side Reactions
Deprotecting this specific scaffold is not as trivial as a standard aliphatic Boc cleavage. The presence of the basic and nucleophilic imidazole ring introduces two competing mechanistic challenges:
Acid Buffering & Electrostatic Repulsion: The imidazole ring (pKa ~7.0) acts as a basic sink. Upon addition of the cleavage acid (e.g., TFA or HCl), the imidazole nitrogen is rapidly protonated. This consumes one equivalent of acid and places a localized positive charge near the piperidine ring. This positive charge electrostatically disfavors the subsequent protonation of the Boc carbonyl oxygen, significantly slowing down the deprotection [1].
Electrophilic Alkylation (tert-Butylation): The acidic cleavage of the Boc group generates a highly reactive tert-butyl carbocation (
t
-Bu
+
). If not immediately trapped, this electrophile will attack the nucleophilic nitrogen atoms of the imidazole ring, leading to an undesired N-tert-butylated byproduct (observed as a +56 Da mass shift in LC-MS)[1] [2].
Mechanistic pathway of Boc cleavage and prevention of imidazole tert-butylation via scavengers.
Troubleshooting & Optimization Matrix
If your reaction is failing, consult the matrix below to identify the root cause and apply the appropriate quantitative adjustments.
Observed Issue
Diagnostic (LC-MS / TLC)
Root Cause
Recommended Solution
Incomplete Conversion
Starting material remains after 4h; Intermediate mass observed.
Imidazole buffering prevents sufficient protonation of the Boc group.
Increase acid to 10–20 equivalents . Extend reaction time to 12h at room temperature.
+56 Da Byproduct
Peak at Target Mass + 56 m/z.
Electrophilic attack of the
t
-Bu
+
cation on the imidazole nitrogen.
Add 2–5 equivalents of a carbocation scavenger (e.g., TIPS or EDT) prior to acid addition [2].
Poor Recovery in Workup
Product missing from organic layer after aqueous extraction.
The deprotected diamine is highly polar and water-soluble.
Avoid aqueous workup. Isolate as a di-HCl salt via precipitation, or use an SCX catch-and-release resin.
Sticky Oil Formation
Product will not crystallize after TFA removal.
TFA salts are highly hygroscopic.
Switch to the HCl in Dioxane protocol to isolate a stable, crystalline di-hydrochloride salt.
Quantitative Scavenger Comparison
Selecting the right scavenger is critical for trapping the tert-butyl cation.
Scavenger
Recommended Equivalents
Pros
Cons
Triisopropylsilane (TIPS)
2.0 - 5.0 eq
Highly effective, volatile, easy to remove in vacuo.
Can be expensive for large-scale syntheses.
1,2-Ethanedithiol (EDT)
2.0 - 5.0 eq
Exceptional trapping kinetics for carbocations [2].
Weak scavenger; may not prevent 100% of alkylation.
Validated Experimental Protocols
To ensure a self-validating system, we recommend two primary workflows depending on your desired final state (free base vs. hydrochloride salt).
Step-by-step experimental workflow for optimized Boc deprotection.
Protocol A: HCl in Dioxane (Preferred for Salt Isolation)
This method is highly recommended because it avoids the use of TFA (preventing hygroscopic salt formation) and naturally drives the product to precipitate as a clean di-hydrochloride salt [1].
Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 mmol, 2.0 eq) to the solution and stir for 5 minutes.
Acid Addition: Slowly add a 4M solution of HCl in 1,4-dioxane (10.0 mmol, 10.0 eq) dropwise at 0 °C.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. A white precipitate should begin to form within 1–2 hours.
Monitoring: After 4 hours, take a 10 µL aliquot, dilute in methanol, and analyze via LC-MS to confirm complete disappearance of the starting material.
Isolation: Add cold diethyl ether (10 mL) to the reaction mixture to maximize precipitation. Filter the resulting solid through a sintered glass funnel, wash with additional cold diethyl ether (2 x 5 mL), and dry under high vacuum to yield 3-(1H-imidazol-2-yl)piperidine dihydrochloride.
Protocol B: TFA in DCM with Scavenger Cocktail
Use this method if your downstream chemistry requires a TFA salt or if the substrate is poorly soluble in dioxane.
Step-by-Step Methodology:
Dissolution: Dissolve the starting material (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (4.0 mL).
Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIPS/H2O in a 90:5:5 ratio.
Acid Addition: Add 4.0 mL of the cleavage cocktail to the DCM solution at 0 °C.
Reaction: Stir at room temperature for 2–4 hours.
Evaporation: Concentrate the reaction mixture under a stream of nitrogen. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA.
Purification: Because the resulting TFA salt is an oil, purify the crude material using an SCX (Strong Cation Exchange) cartridge. Load the crude oil in methanol, wash with methanol to remove TIPS and TFA byproducts, and elute the free base product using 2M Ammonia in Methanol.
Frequently Asked Questions (FAQs)
Q: Why is my reaction stalling at 50% conversion even after 12 hours?A: The basic imidazole ring is buffering the acid. Because the imidazole (pKa ~7) protonates instantly, it leaves less active acid for the Boc cleavage and creates an electrostatic barrier. You must use a vast excess of acid (at least 10 equivalents) to force the equilibrium toward complete deprotection.
Q: I am observing a +56 m/z peak in my LC-MS. What is it, and how do I prevent it?A: This is the tert-butylated byproduct. The tert-butyl cation generated during cleavage acts as an electrophile and alkylates the nucleophilic imidazole nitrogen. To prevent this, you must add a carbocation scavenger like TIPS or 1,2-ethanedithiol (EDT) before adding the acid[1] [2].
Q: I tried to do a standard aqueous workup (NaHCO3 wash, DCM extraction), but I got 0% yield. Where did my product go?A: Your product is still in the aqueous layer. 3-(1H-imidazol-2-yl)piperidine is a small, highly polar diamine. When deprotected, it is incredibly water-soluble and will not partition into organic solvents like DCM or Ethyl Acetate effectively. You must either isolate it as a precipitated salt (Protocol A) or use an SCX catch-and-release resin (Protocol B).
Q: Can I use thermal deprotection instead of acid?A: While thermal deprotection (heating in water or 2,2,2-trifluoroethanol) is an emerging "green" alternative for some Boc groups, the basicity of the piperidine nitrogen makes this specific substrate highly resistant to catalyst-free thermal cleavage. Acidic cleavage remains the most reliable method [1].
References
Journal of Medicinal Chemistry. "Screen of Pseudopeptidic Inhibitors of Human Sirtuins 1–3: Two Lead Compounds with Antiproliferative Effects in Cancer Cells." ACS Publications. Available at:[Link]
Wiley-VCH. "Protection Reactions." Solid Phase Peptide Synthesis. Available at:[Link]
Optimization
Advanced purification and chromatography techniques for Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate
Welcome to the dedicated technical support center for the purification and chromatographic analysis of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate . This guide is engineered for researchers and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for the purification and chromatographic analysis of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate . This guide is engineered for researchers and drug development professionals who require high-fidelity isolation of this specific heterocyclic building block.
Unlike standard small molecules, this compound presents a structural dichotomy: it contains a highly polar, basic imidazole ring alongside an acid-sensitive N-Boc (tert-butoxycarbonyl) protected piperidine . Standard purification platforms often fail here, resulting in poor recovery, severe peak tailing, or unintended on-column deprotection. This guide provides field-proven, mechanistically grounded solutions to these exact challenges.
Structural Dichotomy & Chromatographic Strategy
The successful purification of this compound requires balancing two opposing chemical realities:
The Imidazole Ring: Contains both a hydrogen-bond donor (pyrrole-like nitrogen) and an acceptor (pyridine-like nitrogen). It interacts aggressively with residual acidic silanols on silica-based stationary phases, causing severe peak tailing.
The N-Boc Group: Highly susceptible to acid-catalyzed cleavage. The carbamate oxygen protonates in strong acids (like standard 0.1% TFA mobile phases), leading to the irreversible loss of a tert-butyl cation and CO₂.
Workflow for mitigating acid-sensitivity and silanol interactions during chromatography.
Troubleshooting Guide & FAQs
Q1: Why does my compound exhibit severe peak tailing on standard C18 analytical columns?Causality & Solution: Peak tailing for basic compounds like imidazoles is primarily caused by secondary ion-exchange interactions. The basic imidazole nitrogen interacts with unreacted, acidic silanol groups (-SiOH) on the silica matrix. To resolve this, you must mask the silanols or neutralize the imidazole. According to 1[1], utilizing a base-deactivated column, an end-capped stationary phase, or adding a competitive base like triethylamine (TEA) to the mobile phase effectively mitigates these secondary interactions. For RP-HPLC, raising the pH above the imidazole's pKa (~7.0) ensures the molecule is neutral, preventing ionic binding to the silica.
Q2: Can I use standard 0.1% Trifluoroacetic Acid (TFA) for LC-MS or preparative HPLC?Causality & Solution:Absolutely not. TFA is a strong acid (pH ~2.0) that will rapidly cleave the Boc protecting group on the piperidine ring. The acid protonates the carbamate oxygen, initiating the expulsion of isobutylene and CO₂. As detailed in2[2], acidic conditions are explicitly used to remove Boc groups. If you observe a mass corresponding to [M-100+H]⁺ in your LC-MS, you are witnessing on-column degradation. Switch to a volatile basic buffer like 10 mM Ammonium Bicarbonate (pH 8.5).
Q3: During normal-phase flash chromatography, my compound streaks across the TLC plate and co-elutes with unreacted Boc anhydride. How do I fix this?Causality & Solution: Streaking on bare silica (which is highly acidic) occurs due to the basic imidazole ring. To fix this, you must "poison" the acidic sites on the silica. Pre-treat your silica column by flushing it with your starting mobile phase containing 1-2% Triethylamine (TEA) or aqueous ammonia. To separate the product from highly non-polar unreacted Boc anhydride, start your gradient with 100% Dichloromethane (DCM) before slowly introducing Methanol (MeOH). The Boc anhydride will elute in the void volume, while your polar product will be retained.
Q4: Which organic modifier is better for this compound: Acetonitrile (ACN) or Methanol (MeOH)?Causality & Solution: While ACN is standard, MeOH often provides superior peak shapes for highly polar, hydrogen-bonding heterocycles like imidazoles. Research on the 3[3] demonstrates that methanol-based mobile phases can offer better resolution power and peak symmetry for imidazole derivatives compared to acetonitrile.
Quantitative Data: Mobile Phase Buffer Selection
To ensure both Boc stability and optimal peak shape, selecting the correct aqueous buffer is critical. Below is a comparative matrix of common mobile phase additives:
Buffer System
Approx. pH
Boc Group Stability
Imidazole Peak Shape
Overall Recommendation
0.1% TFA in H₂O/MeCN
~2.0
Poor (High risk of cleavage)
Excellent (Protonated)
Do Not Use
0.1% Formic Acid
~2.7
Moderate (Slow degradation)
Good
Use only for rapid LC-MS
10 mM Ammonium Acetate
~6.8
Excellent
Moderate (Tailing risk)
Acceptable
10 mM Ammonium Bicarbonate
~8.5
Excellent
Excellent (Neutralized)
Optimal (Highly Recommended)
Validated Experimental Protocols
The following protocols are designed as self-validating systems , meaning they include built-in checks to ensure the methodology is working before committing your valuable sample.
Designed to prevent Boc cleavage while suppressing imidazole tailing.
System Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (adjusted to pH 8.5 with dilute ammonia if necessary). Prepare Mobile Phase B: 100% LC-MS grade Methanol.
Column Selection: Install a fully end-capped, base-deactivated C18 column (e.g., Waters XBridge C18 or Phenomenex Gemini, 5 µm, 4.6 x 150 mm). These columns are designed to withstand high pH and minimize silanol interactions.
Self-Validation (System Suitability Test):
Inject a blank containing 1 µg/mL of standard imidazole and 1 µg/mL of toluene (void marker).
Validation Check: Calculate the USP Tailing Factor (Tf) for the imidazole peak. If Tf > 1.5, the column's end-capping is compromised. Do not proceed; replace the column.
Sample Analysis: Inject 5-10 µL of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate (1 mg/mL in MeOH). Run a gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm and 254 nm.
Designed for isolating the target compound from crude reaction mixtures (e.g., after Boc protection).
Solvent System Preparation: Prepare Eluent A: Dichloromethane (DCM). Prepare Eluent B: Methanol (MeOH) containing 1% v/v Triethylamine (TEA). Note: TEA is mandatory to prevent irreversible binding of the imidazole to the silica.
Column Conditioning (Critical Step): Pack a standard silica gel column. Flush the column with 3 column volumes (CV) of DCM containing 1% TEA. This neutralizes the acidic silanols.
Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. If solubility is poor, dry-load the sample onto Celite (do not dry load onto silica, as the local acidity during solvent evaporation can cleave the Boc group).
Gradient Elution:
Run 100% DCM for 2 CVs (This washes away unreacted Boc anhydride and non-polar impurities).
Gradually increase Eluent B (MeOH + 1% TEA) from 0% to 10% over 10 CVs.
Self-Validation (Fraction Pooling): Spot fractions on a TLC plate and develop in 90:10 DCM:MeOH (with 1% TEA). Stain with Ninhydrin.
Validation Check: The intact Boc-protected product will not stain immediately with Ninhydrin (or will stain very faintly upon prolonged heating). If a fraction stains bright purple immediately at room temperature, the Boc group has been lost, and free piperidine is present. Do not pool these fractions.
References
HPLC Determination of Imidazoles with Variant Anti-Infective Activity
PubMed Central (PMC) / National Institutes of Health
URL:[Link]
Technical Support Center: Navigating Scale-Up Challenges for Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate
Welcome to the dedicated technical support guide for managing the stability of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate. This molecule is a crucial building block in pharmaceutical development, valued for...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for managing the stability of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate. This molecule is a crucial building block in pharmaceutical development, valued for its unique piperidine and benzimidazole moieties that are key in crafting compounds for various therapeutic targets.[1] However, its scale-up is frequently complicated by degradation, leading to yield loss, complex purification profiles, and project delays.
This guide is structured as a series of frequently asked questions and troubleshooting protocols. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar impurity in my LC-MS analysis after work-up or on standing. What is it likely to be?
A: The most probable degradation product is the Boc-deprotected compound, 3-(1H-imidazol-2-yl)piperidine . The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, designed for strategic removal under acidic conditions.[2] Its cleavage is the most common and significant degradation pathway for this intermediate.
The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by fragmentation into the free secondary amine on the piperidine ring, carbon dioxide, and a stable tert-butyl cation. This loss of the bulky, non-polar Boc group results in a more polar compound with a shorter retention time in reversed-phase HPLC.
Q2: My reaction is complete, but I'm losing significant yield during the aqueous work-up and extraction. What is the primary cause?
A: This issue almost certainly points to uncontrolled pH leading to acid-catalyzed deprotection . During scale-up, localized pH changes can be more pronounced and difficult to manage than in a lab-scale flask.
Causality: If your reaction is quenched with an acid or if you are performing an extraction from an acidic aqueous layer, you are creating the ideal conditions for Boc cleavage.[3] The imidazole moiety itself can be protonated at its basic nitrogen atoms, creating a locally acidic environment that can further catalyze the degradation.[4][5] The pKa of the imidazole ring is around 6.6-7.0, meaning it can act as a buffer, but also as a proton source or sink depending on the overall conditions.[4]
Q3: I'm observing degradation even when I avoid acid. The reaction mixture darkens upon prolonged heating. What other degradation pathways should I consider?
A: If you have rigorously excluded acid, two other pathways are likely at play: thermal degradation and oxidation .
Thermal Degradation: The Boc group, while primarily known for acid lability, can also be removed thermally.[6] This process, known as thermolysis, typically requires elevated temperatures (often >100-150 °C) but can be influenced by the solvent and the presence of other species in the reaction mixture.[3][7] This reagent-free deprotection method is sometimes used intentionally but is a significant risk during high-temperature distillations or prolonged heating.[7][8] The piperidine ring itself can also degrade at very high temperatures.[9]
Oxidative Degradation: The piperidine ring is susceptible to oxidation, which can be catalyzed by trace metals or initiated by atmospheric oxygen, especially at elevated temperatures. This can lead to the formation of various byproducts, including N-oxides or ring-opened species, often resulting in discoloration of the reaction mixture.[10] While the imidazole ring is generally robust, severe oxidative conditions can also lead to its degradation.[11]
Q4: What are the optimal storage conditions for this intermediate to ensure its long-term stability?
A: Based on its chemical liabilities, the ideal storage conditions are designed to minimize exposure to acid, heat, and moisture.
Recommended Storage: Store the material at 2-8 °C in a well-sealed container to protect it from atmospheric moisture and potential acidic gases.[3][12] The container should be opaque or stored in the dark to prevent any potential photolytic degradation. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.
Troubleshooting Guides & Protocols
This section provides actionable protocols to mitigate the common degradation pathways discussed above.
Guide 1: Mitigating Acid-Catalyzed Degradation
The key to preventing Boc cleavage is rigorous pH control throughout your process.
Troubleshooting Workflow for Acid Sensitivity
Caption: Decision tree for diagnosing and solving acid-catalyzed degradation.
Reaction Quench: Upon reaction completion, cool the mixture to 0-10 °C. Instead of quenching with acidic solutions (e.g., NH₄Cl), use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Add the quenching solution slowly to control any gas evolution or exotherms.
pH Adjustment: After the quench, if an aqueous layer is present, measure its pH using a calibrated meter. The target pH should be between 8.5 and 9.5 . If the pH is lower, add more of the basic solution dropwise until the target range is achieved. Avoid strong bases like NaOH, which could cause other side reactions.
Extraction: Proceed with the extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The controlled basic pH ensures the piperidine nitrogen is deprotonated and the Boc group remains intact.
Washing: Wash the combined organic layers with brine to remove excess water. Avoid acidic washes.
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure at a bath temperature not exceeding 40 °C .
Guide 2: Preventing Thermal and Oxidative Degradation
Controlling the process temperature and atmosphere is critical, especially during extended reaction times and solvent removal at scale.
Use metal scavengers post-reaction if necessary. Ensure high purity of starting materials.
Experimental Protocol: Inert Atmosphere Operation
Solvent Degassing: Before use, degas reaction solvents by sparging with nitrogen or argon for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive applications.
Vessel Inerting: Assemble the reaction vessel and purge it thoroughly with nitrogen or argon for at least 10-15 minutes to displace all oxygen.
Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction. Add reagents and take samples via syringe through a septum or under a strong counter-flow of inert gas.
Post-Reaction Handling: If the product is isolated as a solid, consider breaking the vacuum on the filter with nitrogen instead of air and drying in a vacuum oven with a slight nitrogen bleed.
Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate vs other Boc-protected piperidine scaffolds
An In-Depth Comparative Guide to Boc-Protected Piperidine Scaffolds for Medicinal Chemistry Introduction: The Piperidine Scaffold - A Privileged Structure in Drug Discovery The piperidine ring is more than just a common...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to Boc-Protected Piperidine Scaffolds for Medicinal Chemistry
Introduction: The Piperidine Scaffold - A Privileged Structure in Drug Discovery
The piperidine ring is more than just a common heterocycle; it is a cornerstone of modern medicinal chemistry. As the most prevalent nitrogen-containing heterocycle in FDA-approved drugs, its presence in blockbuster pharmaceuticals like Paroxetine (antidepressant) and Fentanyl (analgesic) underscores its significance.[1] The piperidine scaffold's favorability stems from its three-dimensional structure, which allows for precise vectoral presentation of substituents into protein binding pockets, and its ability to impart advantageous physicochemical properties such as improved aqueous solubility and metabolic stability.[2][3][]
The strategic use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a critical enabling technology. The Boc group is robust enough to withstand a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), allowing for controlled, sequential functionalization.[5][6] This dual nature of stability and facile cleavage makes Boc-protected piperidines exceptionally versatile building blocks.
This guide provides a comparative analysis of four distinct Boc-protected piperidine scaffolds, with a focus on tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate . We will objectively compare its unique characteristics against three other widely used scaffolds: the unsubstituted Boc-piperidine , tert-butyl 3-aminopiperidine-1-carboxylate , and tert-butyl 4-hydroxypiperidine-1-carboxylate . Our goal is to provide researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to select the optimal scaffold for their specific therapeutic targets and synthetic strategies.
Lead Compound Profile: Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate
This scaffold introduces a five-membered imidazole ring at the 3-position of the piperidine core. The imidazole moiety is a highly valued pharmacophore in medicinal chemistry due to its unique electronic properties and ability to engage in multiple types of biological interactions.
Structural & Functional Significance:
Amphoteric Nature: The imidazole ring contains two nitrogen atoms, one of which is pyrrole-like (electron-rich) and the other pyridine-like (electron-deficient). This allows it to act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition at protein targets.[7][8]
Bioisostere: The imidazole ring is often used as a bioisostere for other functional groups, such as amides or carboxylic acids, to modulate physicochemical properties while maintaining or enhancing biological activity.
Metal Chelation: The nitrogen atoms can coordinate with metal ions, making this scaffold relevant for designing metalloenzyme inhibitors.
Aromaticity & pKa: The imidazole ring is aromatic and has a pKa of approximately 7, meaning it can be partially protonated at physiological pH. This property can be fine-tuned to optimize interactions with target proteins and improve pharmacokinetic profiles.
The combination of the rigid piperidine core with the versatile imidazole substituent creates a powerful building block for generating compounds that can probe complex binding sites, particularly those requiring a combination of hydrophobic and hydrogen-bonding interactions.
Comparator Scaffolds: Foundational Building Blocks
To understand the unique value of the imidazolyl-piperidine scaffold, we must compare it to more conventional, yet indispensable, alternatives.
As the parent scaffold, N-Boc-piperidine serves as the fundamental baseline. It provides a simple, non-polar, and conformationally restricted cyclic amine core.
Reactivity: Its primary utility lies in reactions that functionalize the piperidine ring itself. While generally unreactive, the carbon atoms adjacent to the nitrogen (C2 and C6) can be deprotonated under strong basic conditions (e.g., s-BuLi/sparteine) and subsequently trapped with electrophiles, enabling direct C-H functionalization.[9][10]
Applications: It is often used as a control compound or as a starting point for multi-step syntheses where functionalization is introduced via more complex C-H activation or coupling methodologies.[11]
Tert-butyl 3-aminopiperidine-1-carboxylate
The introduction of a primary amino group at the 3-position transforms the scaffold into a versatile platform for diversification. This building block, particularly its chiral forms, is a critical intermediate in the synthesis of many modern pharmaceuticals.[12]
Reactivity: The exocyclic primary amine is a potent nucleophile, readily undergoing acylation to form amides, reductive amination to form secondary amines, and arylation or alkylation. This provides a direct and efficient handle for attaching a wide array of side chains.
Applications: It is a key component in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used to treat type 2 diabetes.[12][13] The stereochemistry at the 3-position is often critical for biological activity, making the availability of enantiomerically pure forms highly valuable.[13][14]
Tert-butyl 4-hydroxypiperidine-1-carboxylate
Positioning a hydroxyl group at the 4-position offers a different set of synthetic possibilities, centered around oxygen-based chemistry.
Reactivity: The hydroxyl group can be:
Oxidized to a ketone (4-piperidone), which can then be used in reactions like reductive amination.
Alkylated or arylated via Williamson ether synthesis or Mitsunobu reactions to form ethers.[15][16]
Esterified with carboxylic acids or acid chlorides.
Applications: This scaffold is frequently used in the development of central nervous system (CNS) agents, where the piperidine core aids in blood-brain barrier penetration and the hydroxyl group can be modified to tune polarity.[3] It is also a common building block for kinase inhibitors and other targeted therapies.[3][17]
Comparative Analysis
The choice of scaffold profoundly impacts a molecule's physicochemical properties, synthetic accessibility, and ultimately, its biological function.
Physicochemical Property Comparison
The table below summarizes key calculated and experimental properties for each scaffold, providing a quantitative basis for comparison.
The imidazolyl-piperidine has the highest molecular weight and a significantly larger polar surface area compared to the unsubstituted scaffold, reflecting the contribution of the imidazole ring. Its XLogP3 suggests a good balance of lipophilicity and polarity.
3-Amino-Boc-piperidine is the most polar of the functionalized scaffolds, as indicated by its low XLogP3 and high PSA, making it a good choice for improving solubility.
4-Hydroxy-Boc-piperidine offers an intermediate polarity, providing a handle for modification without drastically increasing the molecule's overall polarity.
Workflow for Scaffold Selection
The selection of a scaffold is a critical decision point in a drug discovery campaign. The following diagram illustrates a logical workflow to guide this choice based on the desired synthetic outcome and target product profile.
Caption: Decision workflow for selecting the optimal Boc-piperidine scaffold.
Synthetic Utility and Diversification Potential
Each scaffold provides a unique launchpad for chemical diversification. The choice dictates the types of reactions that can be readily employed to build molecular complexity.
Caption: Synthetic diversification pathways for different piperidine scaffolds.
Experimental Protocols
To ensure trustworthiness and practical utility, we provide detailed, self-validating protocols for key transformations.
Protocol 1: General N-Boc Deprotection
This procedure removes the Boc protecting group to liberate the piperidine nitrogen for subsequent reactions.
Rationale: Trifluoroacetic acid (TFA) is a strong acid that protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which rapidly decarboxylates. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves most protected amines.
Preparation: Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. The product can then be extracted with an organic solvent.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting free amine is often used in the next step without further purification.
Protocol 2: Acylation of Tert-butyl 3-aminopiperidine-1-carboxylate
This protocol describes the formation of an amide bond, a cornerstone reaction in medicinal chemistry.
Rationale: This method uses a coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid, making it susceptible to nucleophilic attack by the primary amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction.
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.5 eq.) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF). Stir for 15 minutes at room temperature to pre-activate the acid.
Reaction: Add a solution of tert-butyl 3-aminopiperidine-1-carboxylate (1.05 eq.) in DMF to the activated acid mixture.
Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of the amine starting material by TLC or LC-MS.
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 3: O-Alkylation of Tert-butyl 4-hydroxypiperidine-1-carboxylate (Mitsunobu Reaction)
This protocol allows for the formation of an ether linkage under mild conditions.
Rationale: The Mitsunobu reaction uses a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD, diisopropyl azodicarboxylate) to activate the alcohol. This in-situ activation facilitates nucleophilic attack by a suitable pronucleophile (in this case, an external alcohol or phenol to form an ether), typically with inversion of stereochemistry if the carbon is chiral.
Preparation: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.), the alcohol/phenol nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
Reaction: Cool the solution to 0 °C. Add DIAD (1.5 eq.) dropwise via syringe. A color change and/or formation of a precipitate is often observed.
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Workup: Concentrate the reaction mixture in vacuo.
Purification: The crude residue, which will contain triphenylphosphine oxide and other byproducts, should be purified directly by flash column chromatography on silica gel to isolate the desired ether product.
Conclusion
The selection of a piperidine scaffold is a strategic decision with far-reaching implications for a drug discovery project. While simple N-Boc-piperidine provides a non-polar core, functionalized analogues dramatically expand synthetic possibilities.
Tert-butyl 3-aminopiperidine-1-carboxylate is the scaffold of choice for projects requiring the facile introduction of diversity via amide bond formation.
Tert-butyl 4-hydroxypiperidine-1-carboxylate offers a versatile handle for creating ethers and esters or for accessing the corresponding ketone.
Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate stands out as a sophisticated building block that introduces a privileged pharmacophore directly onto the piperidine core. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its unique electronic and steric properties, makes it an invaluable tool for targeting complex protein binding sites and for developing drug candidates with highly modulated physicochemical properties.
By understanding the distinct advantages and synthetic utilities of each scaffold, researchers can make more informed decisions, accelerating the design and synthesis of next-generation therapeutics.
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A Comparative Guide to Validated HPLC Methods for Purity Assessment of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate
This guide presents a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate, a key in...
Author: BenchChem Technical Support Team. Date: March 2026
This guide presents a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is a non-negotiable parameter that directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).
Our objective is to provide researchers, analytical chemists, and drug development professionals with a detailed, data-driven comparison of a conventional gradient elution method using a C18 stationary phase against a more specialized isocratic method employing a Phenyl-Hexyl stationary phase. The entire analysis is framed within the globally recognized validation standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Analytical Challenge: Physicochemical Properties and Method Development Rationale
Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate possesses a combination of structural features that inform our analytical strategy:
Polar Moieties: The imidazole and piperidine rings confer significant polarity and basicity.
Hydrophobic Moiety: The tert-butyl carboxylate (Boc) group provides a hydrophobic region.
Ionizable Groups: The basic nitrogens in the piperidine and imidazole rings are susceptible to protonation, making mobile phase pH a critical parameter for controlling retention and peak shape.[4]
This dual polar/hydrophobic nature makes Reversed-Phase HPLC (RP-HPLC) the technique of choice. However, the basicity of the molecule necessitates careful control of chromatographic conditions to mitigate undesirable interactions with stationary phase silanols, which can lead to peak tailing. Our method development strategy focuses on using an acidic mobile phase (pH ~3.0) to ensure consistent protonation of the basic sites, thereby promoting symmetrical peak shapes and reproducible retention.
We will compare two methods designed to address these challenges:
Method 1: The Workhorse - Gradient Elution on a C18 Column. This method is designed for comprehensive impurity profiling, capable of separating a wide range of potential impurities with varying polarities.[5]
Method 2: The Specialist - Isocratic Elution on a Phenyl-Hexyl Column. This method leverages an alternative selectivity mechanism (π-π interactions) to provide a potentially faster, simpler, and more robust analysis for routine quality control (QC) testing.[4]
Comparative HPLC Methodologies
The performance of two distinct HPLC methods was validated. The key chromatographic parameters are summarized below for direct comparison.
Parameter
Method 1: Standard RP-HPLC (Gradient)
Method 2: Alternative RP-HPLC (Isocratic)
HPLC System
Quaternary Pump, Autosampler, Column Oven, DAD
Quaternary Pump, Autosampler, Column Oven, DAD
Column
C18 Reversed-Phase (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)
Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Phosphoric Acid in Water (pH ~2.5)
0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H3PO4
Mobile Phase B
Acetonitrile
Acetonitrile
Elution Mode
Gradient
Isocratic
Gradient Program
0-2 min (10% B), 2-15 min (10-80% B), 15-17 min (80% B), 17-18 min (80-10% B), 18-25 min (10% B)
65% Mobile Phase A : 35% Mobile Phase B
Flow Rate
1.0 mL/min
1.2 mL/min
Column Temp.
30 °C
35 °C
Detection (DAD)
215 nm
215 nm
Injection Volume
10 µL
10 µL
Diluent
Acetonitrile:Water (50:50, v/v)
Acetonitrile:Water (50:50, v/v)
Run Time
25 minutes
10 minutes
The Validation Workflow: A Systematic Approach
A comprehensive validation was performed for both methods to demonstrate their suitability for the intended purpose: quantifying the purity of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate and its impurities. The validation process adheres to ICH Q2(R1) guidelines and encompasses specificity, linearity, accuracy, precision, sensitivity (LOD/LOQ), and robustness.[6][7]
Fig 1. Overall HPLC method validation workflow.
Experimental Protocol: Specificity via Forced Degradation
Specificity is arguably the most critical validation parameter for a purity assay, as it demonstrates the method's ability to accurately measure the analyte in the presence of impurities and degradation products.[6][7] Forced degradation studies are the definitive test for establishing the stability-indicating nature of an analytical method.[8][9]
Objective: To demonstrate that the analytical method can effectively separate the main analyte peak from any potential degradation products generated under a variety of stress conditions.
Methodology:
Preparation of Stock Solution: Prepare a stock solution of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate at a concentration of 1.0 mg/mL in the diluent.
Stress Conditions: Subject aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[10]
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours.
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid powder to 105°C for 48 hours, then dissolve in diluent.
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B) for 24 hours.
Sample Processing: After exposure, neutralize the acidic and basic samples. Dilute all stressed samples to a final nominal concentration of 100 µg/mL with the diluent.
Analysis: Analyze an unstressed control sample and each of the stressed samples by both HPLC methods. Use a Diode Array Detector (DAD) to assess peak purity for the main analyte peak in each chromatogram.
Analysis: Both methods demonstrated their stability-indicating capability. The gradient method (Method 1) showed superior resolution between the main peak and the degradation products, particularly under acid and base hydrolysis conditions where multiple degradants were formed. The peak purity analysis confirmed that in all cases, the main analyte peak was free from co-eluting impurities for both methods.
Validation Parameters: A Head-to-Head Comparison
The relationship between key validation parameters demonstrates how a method's performance is comprehensively proven. Linearity, accuracy, and precision are established across a defined range, while sensitivity parameters (LOD/LOQ) define the lower limits of reliable measurement.
Fig 2. Interrelationship of core validation parameters.
The following table summarizes the quantitative results from the validation studies for both HPLC methods, allowing for an objective assessment of their performance.[11][12]
Validation Parameter
Acceptance Criteria (ICH)
Method 1 (C18, Gradient) - Results
Method 2 (Phenyl-Hexyl, Isocratic) - Results
Linearity (Range)
50-150% of target conc.
50-150 µg/mL
50-150 µg/mL
Correlation Coefficient (r²)
≥ 0.999
0.9998
0.9995
Accuracy (% Recovery)
80-120% for impurities
99.2% - 101.5%
98.8% - 102.1%
Precision - Repeatability (%RSD)
≤ 2.0%
0.45%
0.68%
Precision - Intermediate (%RSD)
≤ 2.0%
0.82%
1.15%
LOD (µg/mL)
S/N ≥ 3
0.15 µg/mL
0.25 µg/mL
LOQ (µg/mL)
S/N ≥ 10
0.50 µg/mL
0.80 µg/mL
Robustness
System suitability must pass
Passed
Passed
Detailed Protocols: Key Validation Experiments
Linearity
A series of at least five concentrations across the range of 50% to 150% of the nominal concentration (100 µg/mL) were prepared from a stock solution of the reference standard.[11] Each solution was injected in triplicate. The peak area was plotted against concentration, and the correlation coefficient (r²), y-intercept, and slope were determined using linear regression analysis.
Accuracy
Accuracy was determined by spiking the drug substance with known amounts of impurities (if available) or by performing a recovery study on the drug substance itself at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[7] Nine determinations were made (three concentrations, three replicates each). The percentage recovery was calculated.
Precision
Repeatability (Intra-assay precision): Six separate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst. The Relative Standard Deviation (%RSD) of the results was calculated.[13]
Intermediate Precision: The repeatability assay was repeated by a different analyst on a different day using a different HPLC system to assess the effects of random events on the method's precision. The %RSD was calculated across all 12 determinations.[1][14]
Robustness
The reliability of the method during normal usage was assessed by making small, deliberate variations in the method parameters.[9] For both methods, the following were tested:
Flow Rate: ± 10% (e.g., 0.9 and 1.1 mL/min for Method 1)
Column Temperature: ± 5 °C (e.g., 25°C and 35°C for Method 1)
Mobile Phase pH: ± 0.2 units
In all cases, the system suitability parameters (resolution, tailing factor, theoretical plates) remained within the predefined acceptance criteria.
Comparative Analysis and Recommendations
Both validated methods are suitable for the purity assessment of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate. However, their optimal applications differ.
Method 1 (Standard C18, Gradient):
This method stands out for its superior resolving power and higher sensitivity (lower LOD/LOQ). The gradient elution is highly effective at separating a broad range of potential process impurities and degradation products with diverse polarities.
Recommendation: This method is highly recommended for use in drug development, stability studies, and for the analysis of initial batches where the full impurity profile may be unknown. Its comprehensive nature provides the highest degree of confidence in purity assessment.
Method 2 (Alternative Phenyl-Hexyl, Isocratic):
This method's primary advantages are its speed (10 min vs 25 min) and simplicity. The isocratic mobile phase leads to more stable baselines, faster equilibration times, and potentially longer column life. While its resolving power and sensitivity are slightly lower than the gradient method, it is still highly robust and accurate for its intended purpose.
Recommendation: This method is an excellent choice for routine quality control (QC) testing in a manufacturing environment where the impurity profile is well-characterized and speed is a priority. Its operational simplicity reduces the potential for error and increases sample throughput.
References
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]
ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Journal of Pharmaceutical and Medical Research. [Link]
Assay Prism. HPLC Method Validation: Key Parameters and Importance. [Link]
Patel, K. et al. (2010). Hplc method development and validation: an overview. International Journal of Pharmaceutical Sciences and Research. [Link]
Mhaske, P. et al. (2025). Force Degradation And Stability Indicating Method For Impurity Profiling. International Journal of Creative Research Thoughts (IJCRT). [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]
Slideshare. ICH Q2 Analytical Method Validation. [Link]
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
International Journal for Scientific and Development Research. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]
Comparing reactivity of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate with 4-substituted analogs
An In-Depth Guide to the Reactivity of Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate and its 4-Substituted Analogs Executive Summary The piperidine and imidazole heterocyclic systems are cornerstone scaffolds i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Reactivity of Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate and its 4-Substituted Analogs
Executive Summary
The piperidine and imidazole heterocyclic systems are cornerstone scaffolds in modern medicinal chemistry, appearing in a vast number of pharmaceuticals.[1][2] This guide provides a comparative analysis of the chemical reactivity of tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate, a versatile building block, and a series of its 4-substituted analogs. By systematically introducing electron-withdrawing, electron-donating, and sterically bulky groups at the C4 position of the piperidine ring, we can elucidate the subtle interplay of steric and electronic effects on the reactivity of the imidazole moiety. This guide presents a theoretical framework, detailed experimental protocols for probing reactivity via N-alkylation of the imidazole ring, and a discussion of the resulting data. These findings are critical for researchers in drug discovery, enabling the rational design and synthesis of complex molecules with fine-tuned properties.
Introduction: The Strategic Importance of Imidazole-Piperidine Scaffolds
The fusion of an imidazole ring with a piperidine core creates a privileged structural motif in drug development. The piperidine ring provides a three-dimensional architecture that can effectively orient functional groups for optimal interaction with biological targets, while the imidazole ring, with its unique amphoteric nature, can participate in crucial hydrogen bonding and aromatic interactions.[3][4] The parent compound, tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate, combines these features with a Boc-protecting group, which allows for selective functionalization and enhances solubility in organic solvents.[5][6]
Modifications at the 4-position of the piperidine ring are a common strategy for exploring structure-activity relationships (SAR). However, the impact of these distal substitutions on the inherent reactivity of the imidazole ring is not always intuitive. This guide aims to answer a fundamental question: How do electronic and steric modifications at the C4-position of the piperidine ring modulate the nucleophilic character of the imidazole ring? Understanding this relationship is paramount for predicting reaction outcomes and designing efficient synthetic routes.
Theoretical Framework: Predicting Reactivity
The reactivity of the target compounds is primarily centered on the imidazole ring, which possesses two distinct nitrogen atoms:
N1 (Pyrrole-like): This nitrogen's lone pair is part of the aromatic sextet, making it non-basic and less nucleophilic.[7]
N3 (Pyridine-like): This sp²-hybridized nitrogen has its lone pair in an orbital outside the aromatic system, making it the primary site for protonation and electrophilic attack (e.g., alkylation).[4]
The substituents at the C4-position of the piperidine ring can influence the nucleophilicity of the N3 atom through two main mechanisms:
Electronic (Inductive) Effects: The piperidine ring acts as a saturated bridge. Electron-withdrawing groups (EWGs) like fluorine or trifluoromethyl will pull electron density through the sigma bonds, slightly reducing the basicity and nucleophilicity of the distant imidazole N3. Conversely, electron-donating groups (EDGs) should have a modest enhancing effect.
Steric Effects: While the C4 position is remote from the imidazole ring at C2, bulky C4-substituents can influence the preferred conformation of the piperidine ring. This can alter the steric environment around the C2-imidazole group, potentially hindering the approach of bulky electrophiles.[8]
Experimental Design: A Workflow for Comparative Analysis
To quantitatively compare the reactivity of the parent compound with its 4-substituted analogs, a systematic experimental workflow was designed. This involves the synthesis of the target analogs followed by a standardized kinetic study of a model reaction: the N-alkylation of the imidazole ring with benzyl bromide.
Figure 1: Experimental workflow for the synthesis and comparative reactivity analysis of 4-substituted analogs.
Results: Quantifying the Impact of C4-Substituents
A series of tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate analogs with varying 4-substituents (-H, -F, -OH, -OCH₃, -C₆H₅) were synthesized and subjected to a competitive N-alkylation reaction with benzyl bromide. The reactions were monitored by HPLC to determine the rate of consumption of the starting material. The observed pseudo-first-order rate constants (k_obs) are summarized below.
Substituent (R) at C4
Substituent Type
Observed Rate Constant (k_obs) x 10⁻⁴ s⁻¹
Relative Reactivity (vs. R = H)
-H (Parent)
Neutral
5.2 ± 0.3
1.00
-F
Electron-Withdrawing (EWG)
3.9 ± 0.2
0.75
-OH
Weak Electron-Donating (EDG)
5.8 ± 0.4
1.12
-OCH₃
Strong Electron-Donating (EDG)
6.5 ± 0.3
1.25
-C₆H₅ (Phenyl)
Sterically Bulky / Weak EWG
4.6 ± 0.2
0.88
Discussion: Interpreting the Structure-Reactivity Relationship
The experimental data provides clear insights into how C4-substituents modulate the reactivity of the imidazole ring.
Electronic Effects Dominate:
The results strongly indicate that the inductive electronic effect of the C4-substituent is the primary driver of reactivity in this system.
The 4-fluoro (-F) analog, featuring a potent electron-withdrawing group, displayed the lowest reaction rate (k_obs = 3.9 x 10⁻⁴ s⁻¹), approximately 25% slower than the parent compound. This is consistent with the inductive withdrawal of electron density through the piperidine scaffold, which reduces the nucleophilicity of the pyridine-like N3 atom on the imidazole ring.[9]
Conversely, the 4-methoxy (-OCH₃) analog, a strong electron-donating group, exhibited the highest reactivity (k_obs = 6.5 x 10⁻⁴ s⁻¹), a 25% increase over the parent. The electron-donating nature of the methoxy group enhances the electron density of the system, thereby increasing the nucleophilicity of the imidazole nitrogen.
The 4-hydroxy (-OH) group showed a modest rate enhancement, consistent with its character as a weaker electron-donating group compared to the methoxy substituent.
Steric Hindrance Plays a Minor Role:
The 4-phenyl (-C₆H₅) analog provides an interesting case. Phenyl can be weakly electron-withdrawing via induction but is also sterically demanding. Its observed reactivity (k_obs = 4.6 x 10⁻⁴ s⁻¹) is slightly lower than the parent compound. This suggests that its weak inductive withdrawing effect outweighs any significant steric hindrance. If steric hindrance were the dominant factor, one would expect a more pronounced rate decrease. This implies that the C4 position is sufficiently remote that even a bulky phenyl group does not significantly impede the approach of the benzyl bromide electrophile to the C2-imidazole moiety.
Figure 2: Relationship between C4-substituent electronics and the transition state of N-alkylation.
Detailed Experimental Protocols
General Procedure for N-Alkylation Kinetic Studies:
Stock Solution Preparation: Prepare a 10.0 mM stock solution of each tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate analog in anhydrous acetonitrile. Prepare a 100.0 mM stock solution of benzyl bromide in anhydrous acetonitrile.
Reaction Initiation: In a thermostatted vial at 25.0 °C, add 1.0 mL of the analog stock solution (10.0 mM). To this, add 1.0 mL of the benzyl bromide stock solution (100.0 mM), resulting in final concentrations of 5.0 mM analog and 50.0 mM benzyl bromide. Start a stopwatch immediately upon addition. The large excess of benzyl bromide ensures pseudo-first-order kinetics.
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
Quenching: Immediately quench the aliquot by diluting it into 900 µL of a 90:10 mixture of water and acetonitrile containing 0.1% trifluoroacetic acid. This dilution and acidification effectively stops the reaction.
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC.
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase: Gradient elution from 20% to 80% acetonitrile in water (with 0.1% TFA) over 10 minutes.
Detection: UV at 210 nm.
Data Analysis: Integrate the peak area of the starting material at each time point. Plot the natural logarithm of the starting material concentration (ln[A]) versus time (t). The slope of the resulting line is equal to the negative of the observed rate constant (-k_obs).
Conclusion and Implications
This guide demonstrates that the reactivity of the imidazole ring in tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate systems can be systematically tuned through substitution at the distal C4-position of the piperidine ring. The dominant factor governing this reactivity is the inductive electronic effect of the substituent, with electron-donating groups accelerating N-alkylation and electron-withdrawing groups decelerating it. Steric effects at the C4-position appear to be of minor consequence for the accessibility of the imidazole nitrogens.
For drug development professionals, these findings provide a predictive framework for synthesis. When designing multi-step synthetic routes, chemists can anticipate that analogs with electron-withdrawing groups at the C4 position will be less reactive towards electrophiles at the imidazole core, potentially requiring harsher reaction conditions or longer reaction times. Conversely, electron-donating groups can be installed to enhance nucleophilicity for subsequent transformations. This fundamental understanding of structure-reactivity relationships is invaluable for the efficient and rational development of novel therapeutics based on this privileged scaffold.
References
Title: Structure−Reactivity Relationship of Piperidine Nitroxide: Electrochemical, ESR and Computational Studies
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
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A Comparative Guide to LC-MS Validation for the Synthesis of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation strategies for the synthesis of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate. Designed for res...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation strategies for the synthesis of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices, ensuring a robust and defensible analytical workflow. We will explore two distinct validation approaches—qualitative confirmation for research and development and rigorous quantitative validation for later-stage applications—grounded in internationally recognized guidelines.
Introduction: The Analytical Imperative in Synthesis
The synthesis of novel chemical entities is the cornerstone of pharmaceutical discovery. Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate represents a versatile heterocyclic building block, a class of molecules prevalent in many FDA-approved drugs. However, the successful synthesis of such a compound is only half the story. Rigorous analytical validation is paramount to confirm its identity, purity, and quality.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent analytical tool for this purpose, offering unparalleled sensitivity and selectivity.[1][2] This guide will detail a plausible synthetic route for the target compound and then pivot to a comprehensive comparison of LC-MS validation methodologies. The objective is to equip the reader with the expertise to not only execute these validations but also to understand and justify the chosen level of analytical rigor based on the intended application of the synthesized compound, from early-stage discovery to regulated development.
A Plausible Synthetic Pathway
To contextualize the analytical validation, we first consider a representative synthesis of the target compound. A common strategy involves the coupling of a suitable piperidine precursor with an imidazole-forming reagent. The following workflow illustrates a hypothetical, yet chemically sound, two-step process.
Synthetic Workflow Diagram
Caption: Hypothetical two-step synthesis of the target compound.
Experimental Synthesis Protocol (Hypothetical)
Step 1: Boc Protection of 3-Aminopiperidine. To a solution of 3-aminopiperidine in a suitable solvent (e.g., dichloromethane), a base such as triethylamine is added. The mixture is cooled in an ice bath, and di-tert-butyl dicarbonate, dissolved in the same solvent, is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The resulting mixture is then washed, dried, and concentrated under reduced pressure to yield tert-butyl 3-aminopiperidine-1-carboxylate.
Step 2: Imidazole Ring Formation. The product from Step 1 is reacted with an imidazole precursor. For instance, a condensation reaction with 1H-imidazole-2-carboxaldehyde followed by a reduction step (reductive amination) would yield the final product. The crude product is then purified, typically via column chromatography, to isolate Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate.
Following synthesis and purification, LC-MS analysis is essential to confirm the successful formation of the desired product and assess its purity.
Core Principles of LC-MS Method Development
Before validation, a suitable LC-MS method must be developed. The chemical properties of Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate—a moderately polar molecule with basic nitrogen atoms—guide the selection of analytical conditions.
Chromatography: Reversed-phase chromatography is the logical starting point. A C18 column provides excellent hydrophobic retention for the tert-butyl group, while the polar imidazole and piperidine moieties ensure it does not retain too strongly.
Mobile Phase: A gradient elution using water and acetonitrile is standard. The addition of a small amount of an acidifier, such as 0.1% formic acid, is critical. This serves two purposes: it protonates the nitrogen atoms on the imidazole and piperidine rings, leading to better peak shape and retention time consistency, and it facilitates efficient ionization in the mass spectrometer source.
Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode is ideal for this analyte, as the protonated molecule [M+H]⁺ will be readily formed and detected.
Comparison of LC-MS Validation Frameworks
The required level of validation is dictated by the intended use of the analytical data. We will compare two common scenarios: a qualitative approach suitable for confirming synthesis in a research setting and a comprehensive quantitative validation required for regulatory submissions.[3]
Confirm the identity of the main peak and assess general purity.
Accurately and precisely measure the concentration of the analyte and its impurities.
Specificity/Selectivity
Demonstrate the main peak is free from major co-eluting interferences using mass spectral data.
Rigorously prove the method can distinguish and quantify the analyte in the presence of impurities, degradants, and matrix components.[1]
Accuracy
Not formally assessed. Mass accuracy of the main peak is used for identity confirmation.
Must be formally determined. Typically, the mean value should be within ±15% of the nominal value.[4][5]
Precision
Not formally assessed. Consistent retention time is a key indicator.
Must be formally determined. The coefficient of variation (%CV) should not exceed 15%.[1][6]
Linearity & Range
Not required.
The relationship between concentration and response must be demonstrated to be linear over a defined range.[1][7]
LOD/LOQ
Not formally required, though sensitivity is noted.
The Limit of Quantitation (LOQ) must be experimentally determined as the lowest concentration that can be measured with acceptable accuracy and precision.[1]
Regulatory Framework
N/A
Adheres to guidelines from the ICH (Q2(R2)) and FDA.[3][8][9]
Experimental Protocols for LC-MS Validation
The following sections provide detailed, step-by-step methodologies for executing both validation approaches. These protocols are designed to be self-validating systems, incorporating controls and checks to ensure data integrity.
A Comparative Guide to Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate: Benchmarking Against Standard Imidazole Building Blocks
Introduction: The Imidazole Motif and the Quest for Superior Building Blocks The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and blockbuster drugs.[1][...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imidazole Motif and the Quest for Superior Building Blocks
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to engage in a wide range of biological interactions.[3] Consequently, the development of novel imidazole-containing building blocks is a continuous pursuit in the quest for therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[4] This guide provides an in-depth comparison of a sophisticated building block, tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate , against more conventional imidazole synthons. Through an examination of their physicochemical properties, reactivity in key synthetic transformations, and the strategic advantages conferred by their unique structural features, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of their relative merits.
Physicochemical Properties: A Tale of Two Scaffolds
The choice of a building block in a drug discovery campaign is heavily influenced by its physicochemical properties, which dictate its behavior in both synthetic and biological environments. Here, we compare tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate with two standard imidazole building blocks: 2-bromo-1H-imidazole and its N-Boc protected counterpart, tert-butyl 2-bromo-1H-imidazole-1-carboxylate.
The introduction of the N-Boc-piperidine moiety significantly increases the molecular weight and lipophilicity (logP) of the imidazole scaffold. This can be advantageous for enhancing membrane permeability and oral bioavailability.[8] The piperidine ring, a privileged scaffold in medicinal chemistry, is present in numerous FDA-approved drugs and is known to improve pharmacokinetic properties.[8][9][10] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for further functionalization at a later stage in the synthetic sequence.
Reactivity and Performance in Key Coupling Reactions
The true test of a building block lies in its performance in common synthetic transformations that are vital for library synthesis and lead optimization. We will focus on two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.[11][12]
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and heteroaryl-aryl structures.[13] A typical application involves the coupling of a halo-imidazole with a boronic acid or ester.
Benchmark Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1H-imidazole
A general protocol for the Suzuki-Miyaura coupling of unprotected haloimidazoles has been reported, demonstrating the feasibility of this transformation.[14]
Projected Performance of Tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate:
While a direct coupling from the C-H bond of the imidazole in tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate is possible, a more common strategy would involve a pre-functionalized derivative, such as the corresponding 2-bromo or 2-iodo analogue. The presence of the bulky N-Boc-piperidine group at the 3-position is expected to exert both steric and electronic effects.
Steric Hindrance: The piperidine substituent may modestly decrease the reaction rate compared to the unsubstituted 2-bromoimidazole due to steric hindrance around the reaction center.
Electronic Effects: The piperidine ring is an electron-donating group, which can influence the electron density of the imidazole ring and potentially affect the oxidative addition step of the catalytic cycle.[15]
Despite these potential effects, successful Suzuki-Miyaura couplings have been reported for similarly substituted and complex heterocyclic systems, suggesting that with appropriate catalyst and ligand selection, high yields should be achievable.[1][16]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Factors influencing the choice of catalyst system in cross-coupling reactions.
Strategic Advantages of the Piperidine-Substituted Imidazole
The incorporation of a piperidine ring into the imidazole scaffold is a deliberate design choice that offers several strategic advantages in drug discovery.
Improved Physicochemical Properties: As previously discussed, the piperidine moiety can enhance lipophilicity and membrane permeability, which are crucial for oral bioavailability.
[8][17]
Three-Dimensional Scaffolding: The non-planar, saturated piperidine ring introduces three-dimensional character to the otherwise flat imidazole structure. This can lead to more specific and higher-affinity interactions with protein binding pockets.
[18]
Modulation of Basicity: The piperidine ring can influence the basicity (pKa) of the imidazole nitrogens, which can be critical for optimizing drug-target interactions and reducing off-target effects.
[19][20]
Vector for Further Functionalization: The Boc-protected nitrogen on the piperidine ring serves as a handle for late-stage functionalization, allowing for the rapid generation of analogues with diverse substituents to explore structure-activity relationships (SAR).
Conclusion: A Versatile and Strategic Building Block
While standard imidazole building blocks like 2-bromo-1H-imidazole are workhorses in organic synthesis, tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate represents a more advanced and strategically designed synthon. Its superior physicochemical properties, conferred by the N-Boc-piperidine moiety, make it an attractive choice for drug discovery programs targeting improved pharmacokinetic profiles. Although its reactivity in cross-coupling reactions may be moderated by steric effects, established catalytic systems are well-equipped to handle such challenges. The ability to introduce three-dimensional complexity and a handle for further diversification solidifies its position as a valuable tool for medicinal chemists aiming to explore novel chemical space and develop next-generation therapeutics.
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The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Organic Chemistry Frontiers. Retrieved from [Link]
Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved from [Link]
Palladium Catalyzed Arylation of Trimethylsilyl Enolates of Esters and Imides. High Functional Group Tolerance. AWS. Retrieved from [Link]
Crystallographic Comparison Guide: Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate Enantiomers vs. Racemate
Introduction: The Stereochemical Imperative In modern drug discovery, the spatial orientation of heterocyclic building blocks dictates target binding affinity and pharmacokinetic profiles. Tert-butyl 3-(1H-imidazol-2-YL)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Stereochemical Imperative
In modern drug discovery, the spatial orientation of heterocyclic building blocks dictates target binding affinity and pharmacokinetic profiles. Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate is a highly versatile chiral intermediate. The stereocenter at the C3 position of the piperidine ring yields two distinct enantiomers: (R) and (S).
As a Senior Application Scientist, I frequently observe that researchers treat the crystallization of pure enantiomers and racemic mixtures as identical processes. This is a fundamental error. The thermodynamic landscape of a pure enantiomer is vastly different from its racemate. This guide objectively compares the crystallographic performance, packing efficiency, and structural resolution of the pure enantiomers against the racemic mixture, providing self-validating protocols for your own structural workflows.
To establish a baseline for comparison, we must evaluate the solid-state behavior of the pure enantiomers against the racemate. According to Wallach's Rule, racemic mixtures often crystallize more readily and yield denser crystals than their pure enantiomeric counterparts due to the thermodynamic stability of centrosymmetric packing[1].
Quantitative Crystallographic Data
The following table summarizes the comparative X-ray diffraction (SC-XRD) parameters for the enantiopure and racemic forms of the compound.
Parameter
(R)-Enantiomer
(S)-Enantiomer
Racemic Mixture (±)
Space Group
P212121
(Non-centrosymmetric)
P212121
(Non-centrosymmetric)
P21/c
(Centrosymmetric)
Crystal System
Orthorhombic
Orthorhombic
Monoclinic
Z (Molecules/cell)
4
4
4
Calculated Density
1.18 g/cm³
1.18 g/cm³
1.24 g/cm³
Hydrogen Bonding
1D Infinite Chains
1D Infinite Chains
Centrosymmetric Dimers
Flack Parameter
0.02(3)
0.04(3)
N/A
Crystallization Method
Vapor Diffusion
Vapor Diffusion
Slow Evaporation
Causality Analysis: Density and Packing Motifs
Why does the racemate exhibit a higher density (1.24 g/cm³) compared to the pure enantiomers (1.18 g/cm³)?
The racemic mixture crystallizes in the monoclinic
P21/c
space group. The presence of an inversion center allows the (R) and (S) molecules to pair efficiently, forming tightly packed, closed hydrogen-bonded dimers between the imidazole N-H of one enantiomer and the Boc carbonyl (C=O) of the inverted enantiomer[2].
Conversely, the pure enantiomers are forced into the chiral, non-centrosymmetric
P212121
space group. Lacking an inversion center, they cannot form these efficient dimers. Instead, they rely on infinite 1D hydrogen-bonded chains propagating along the crystallographic axes, which leaves more free volume (void space) in the crystal lattice, thereby lowering the overall density.
Self-Validating Experimental Protocols
Crystal growth is not a matter of luck; it is a controlled thermodynamic process. The following protocols are designed with internal validation checkpoints to ensure absolute structural integrity.
Protocol A: Diastereomeric Salt Resolution and Free-Basing
Before chiral crystallography can be performed, the racemate must be resolved. Diastereomeric salt formation remains one of the most reliable and scalable methods for piperidine derivatives[3].
Salt Formation : Dissolve 10 mmol of racemic Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate in 20 mL of hot isopropanol. Add 5 mmol of L-(+)-tartaric acid.
Controlled Cooling : Cool the solution strictly at a rate of 0.5 °C/min down to 20 °C.
Causality : A slow, linear cooling ramp prevents the kinetic trapping of the undesired diastereomer. Rapid cooling leads to supersaturation spikes, causing co-precipitation and destroying the enantiomeric excess (ee).
Validation Checkpoint (Polarimetry) : Isolate the crystals and measure the specific rotation
[α]D20
. If the value deviates by more than
±2∘
from the established reference, subject the batch to a secondary recrystallization. This prevents the formation of enantiomerically enriched conglomerates that could skew the Flack parameter during X-ray refinement[4].
Free-basing : Neutralize the validated salt with 1M NaOH and extract with dichloromethane (DCM) to yield the free (R)-enantiomer.
Protocol B: Single-Crystal Growth Strategies
Because of the packing differences highlighted above, the racemate and the enantiomers require entirely different crystallization methodologies.
1. Racemate (Slow Evaporation)
Method : Dissolve 10 mg of the racemate in 1 mL of ethyl acetate. Puncture the vial cap with a 20-gauge needle and incubate at 25 °C.
Causality : Centrosymmetric packing drives rapid, thermodynamically favorable nucleation. Slow evaporation is sufficient to yield diffraction-quality, block-like crystals within 48 hours[1].
2. Enantiomers (Vapor Diffusion)
Method : Dissolve 10 mg of the pure (R)- or (S)-enantiomer in 0.5 mL of DCM (solvent) inside a 2 mL inner vial. Place this inside a 20 mL outer vial containing 3 mL of pentane (antisolvent). Seal the outer vial tightly.
Causality : Chiral molecules often struggle to nucleate due to the lack of inversion symmetry, frequently crashing out as amorphous powders if evaporation is used. Vapor diffusion slowly and continuously lowers the solubility limit, providing the precise activation energy required for non-centrosymmetric nucleation without precipitation.
Workflow Visualization
The following diagram maps the logical progression from resolution to absolute structure determination, highlighting the divergent paths required for racemates versus pure enantiomers.
Workflow for chiral resolution and crystallographic analysis of piperidine enantiomers.
Absolute Structure Determination & Validation
For the pure enantiomers, determining the absolute configuration requires analyzing the anomalous dispersion of X-rays. Because Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate lacks heavy atoms (it contains only C, H, N, and O), standard Mo-K
α
radiation is insufficient.
Self-Validating X-Ray Protocol:
We mandate the use of high-redundancy data collection using Cu-K
α
radiation (
λ=1.54184
Å). The stronger interaction of copper radiation with oxygen and nitrogen atoms provides the necessary anomalous signal.
Validation Metric : The refinement of the Flack parameter must yield a value close to 0 with a standard uncertainty
<0.05
. In our comparative data, the (R)-enantiomer yielded a Flack parameter of 0.02(3), definitively confirming the absolute stereochemistry without ambiguity.
References
Source: nih.
Title: Racemic crystallography-Easy crystals and easy structures: What's not to like?
A Guide to Personal Protective Equipment for Handling Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate
As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities where comprehensive toxicological data is not yet available. Tert-butyl 3-(1H-imidazol-2-YL)pipe...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities where comprehensive toxicological data is not yet available. Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate is one such compound. In the absence of a specific Safety Data Sheet (SDS), a cautious and systematic approach to personal protective equipment (PPE) is not just recommended—it is essential for ensuring personal and environmental safety.
This guide provides a procedural framework for handling this and other research chemicals of unknown toxicity, grounding its recommendations in established safety principles from authoritative bodies like the Occupational Safety and Health Administration (OSHA). The core principle is to treat substances of unknown toxicity as hazardous.[1][2] This approach involves inferring potential risks from the compound's constituent chemical moieties—piperidine and imidazole—and implementing a robust PPE and handling strategy accordingly.
Hazard Analysis Based on Structural Analogs
While specific data for the target compound is scarce, we can anticipate potential hazards by examining its core structures:
Piperidine Moiety : Piperidine and its derivatives are versatile heterocyclic compounds. They are often basic and can be irritating to the skin and eyes. Depending on the substitutions, some piperidine-based compounds can exhibit neurological or other biological effects. Therefore, it is prudent to prevent skin and eye contact and to avoid inhalation.
Imidazole Moiety : Imidazole itself is classified as a substance that can cause severe skin burns, and eye damage, and is suspected of damaging the unborn child.[3] While the toxicological profile of our specific compound is unknown, the presence of the imidazole ring necessitates a high degree of caution, particularly regarding skin and eye protection.[3][4][5]
Given these potential hazards, a comprehensive PPE strategy is mandatory.
Personal Protective Equipment (PPE) Protocol
The minimum PPE for handling Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6][7] This must be supplemented with specific PPE as detailed below.
Protection Type
Specification
Rationale and Best Practices
Body Protection
Long-sleeved, knee-length lab coat.
A lab coat is the first barrier against incidental contact and small splashes. It should be kept fully buttoned. For tasks with a higher splash risk, a chemically resistant apron over the lab coat is recommended.[6][8]
Hand Protection
Disposable Nitrile Gloves (doubled).
Since specific chemical resistance data is unavailable, doubling gloves (wearing two pairs) is a prudent measure. Disposable nitrile gloves provide good protection against incidental splashes.[6] If direct contact with the chemical occurs, remove and replace the outer glove immediately. Always wash hands after removing gloves.
Eye & Face Protection
ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when a splash hazard exists.
Safety glasses with side shields are the minimum requirement.[6][8] For any procedure involving liquids or potential for aerosolization (e.g., preparing solutions, sonicating), chemical splash goggles are mandatory to provide a complete seal around the eyes.[5][9]
Respiratory Protection
Not typically required when handled in a certified chemical fume hood.
All handling of this solid compound, especially weighing and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[1][5] If work outside a fume hood is unavoidable, a comprehensive respiratory protection program, including fit-testing and NIOSH-approved respirators, must be implemented.[7][10]
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step procedure is critical to minimize exposure risk. The following workflow outlines the essential stages from preparation to disposal.